molecular formula C46H50F3N13O8 B10832087 PF15 TFA

PF15 TFA

Número de catálogo: B10832087
Peso molecular: 970.0 g/mol
Clave InChI: UBUIPNHJWCIQPV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

PF15 TFA is a useful research compound. Its molecular formula is C46H50F3N13O8 and its molecular weight is 970.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C46H50F3N13O8

Peso molecular

970.0 g/mol

Nombre IUPAC

5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C44H49N13O6.C2HF3O2/c1-44(2,3)34-21-35(53-63-34)50-43(62)48-27-15-13-26(14-16-27)30-23-55(40-38(30)39(45)46-25-47-40)19-6-4-9-28-22-56(54-52-28)20-7-5-12-36(58)49-32-11-8-10-29-31(32)24-57(42(29)61)33-17-18-37(59)51-41(33)60;3-2(4,5)1(6)7/h8,10-11,13-16,21-23,25,33H,4-7,9,12,17-20,24H2,1-3H3,(H,49,58)(H2,45,46,47)(H,51,59,60)(H2,48,50,53,62);(H,6,7)

Clave InChI

UBUIPNHJWCIQPV-UHFFFAOYSA-N

SMILES canónico

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN(C4=NC=NC(=C34)N)CCCCC5=CN(N=N5)CCCCC(=O)NC6=CC=CC7=C6CN(C7=O)C8CCC(=O)NC8=O.C(=O)(C(F)(F)F)O

Origen del producto

United States

Foundational & Exploratory

PF15 TFA: A Technical Whitepaper on a Selective FLT3-ITD Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fms-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutations are prevalent drivers of acute myeloid leukemia (AML), conferring a poor prognosis. While tyrosine kinase inhibitors (TKIs) targeting FLT3 have been developed, their efficacy is often limited by resistance mechanisms. A promising alternative therapeutic strategy is the targeted degradation of the oncogenic FLT3-ITD protein. This technical guide details the profile of PF15 TFA, a potent and selective FLT3-ITD degrader. This compound is a Proteolysis Targeting Chimera (PROTAC) that hijacks the cellular ubiquitin-proteasome system to induce the degradation of FLT3-ITD, offering a distinct mechanism of action compared to traditional inhibitors. This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound.

Introduction to this compound

This compound is a heterobifunctional small molecule designed to selectively induce the degradation of the FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD).[1][2] As a PROTAC, this compound is composed of a ligand that binds to the FLT3 kinase, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This ternary complex formation facilitates the ubiquitination of FLT3-ITD, marking it for subsequent degradation by the proteasome.[1][2] This targeted protein degradation approach offers a powerful alternative to kinase inhibition, as it can eliminate both the enzymatic and scaffolding functions of the oncoprotein.

The trifluoroacetate (B77799) (TFA) salt form of PF15 is commonly used in research settings. TFA is a counterion often used in the purification of synthetic peptides and small molecules.[2]

Mechanism of Action

The mechanism of action of this compound involves the formation of a ternary complex between FLT3-ITD, this compound, and the CRBN E3 ubiquitin ligase. This proximity-induced ubiquitination leads to the selective degradation of the FLT3-ITD protein.

cluster_0 Cellular Environment FLT3_ITD FLT3-ITD Ternary_Complex FLT3-ITD-PF15-CRBN Ternary Complex FLT3_ITD->Ternary_Complex PF15_TFA This compound PF15_TFA->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_FLT3_ITD Ubiquitinated FLT3-ITD Ternary_Complex->Ub_FLT3_ITD Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_FLT3_ITD Proteasome Proteasome Ub_FLT3_ITD->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Figure 1: Mechanism of this compound-mediated FLT3-ITD degradation.

Signaling Pathway

FLT3-ITD is a constitutively active receptor tyrosine kinase that drives aberrant downstream signaling, promoting cell proliferation and survival in AML. Key signaling pathways activated by FLT3-ITD include the STAT5, PI3K/AKT, and MAPK pathways. By inducing the degradation of FLT3-ITD, this compound effectively downregulates the phosphorylation of FLT3 and its downstream effector, STAT5.[1][2]

FLT3_ITD FLT3-ITD Degradation Degradation FLT3_ITD->Degradation pFLT3 p-FLT3 FLT3_ITD->pFLT3 Autophosphorylation PF15_TFA This compound PF15_TFA->FLT3_ITD induces pFLT3->Degradation STAT5 STAT5 pFLT3->STAT5 pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Proliferation Cell Proliferation & Survival pSTAT5->Proliferation

Figure 2: this compound effect on FLT3-ITD signaling.

Quantitative Data

The following tables summarize the key quantitative data for this compound from the primary literature.[1][2]

Table 1: In Vitro Degradation and Proliferation

ParameterCell LineValueReference
DC50 Not Specified76.7 nM[1][2]
Anti-proliferation MV4-11Good activity[2]
Molm-13Good activity[2]
BaF3 (ITD)Good activity[2]
BaF3 (ITD-D835V)Good activity[2]
BaF3 (ITD-F691L)Good activity[2]

Table 2: In Vivo Efficacy in Mouse Models

Animal ModelTreatmentOutcomeReference
BaF3-FLT3-ITD Xenograft10 mg/kg, i.p., once daily for 10 days58.4% tumor growth inhibition[2]
20 mg/kg, i.p., once daily for 10 daysHigher inhibitory rate than 10 mg/kg[2]
BaF3-FLT3-ITD in situ model20 mg/kg, i.p., twice daily for 12 daysMedian survival extended to 15 days (vs. 11 days for control)[2]
40 mg/kg, i.p., once daily for 12 daysMedian survival extended to 15 days (vs. 11 days for control)[2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections provide methodologies for key experiments based on the primary literature and standard laboratory practices.[1]

Cell Culture
  • Cell Lines: MV4-11 and Molm-13 (human AML cell lines with FLT3-ITD mutation), Ba/F3 cells (murine pro-B cells) engineered to express human FLT3-ITD or its resistant mutants (ITD-D835V, ITD-F691L).

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For Ba/F3 cells, the medium is also supplemented with 1 ng/mL of murine IL-3.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blot Analysis

This protocol is for assessing the degradation of FLT3 and the phosphorylation status of FLT3 and STAT5.

  • Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time points (e.g., 6, 12, 24 hours).

  • Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-FLT3, anti-p-FLT3, anti-STAT5, anti-p-STAT5, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

This assay measures the anti-proliferative effect of this compound.

  • Cell Seeding: Seed cells in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-1000 nM) for 72 hours.

  • Viability Measurement: Add a viability reagent such as MTT or CellTiter-Glo to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.

In Vivo Xenograft Studies

These studies evaluate the in vivo efficacy of this compound.

  • Animal Model: Female NOD/SCID mice are commonly used.

  • Tumor Implantation: Subcutaneously inject BaF3-FLT3-ITD cells into the flanks of the mice. For an in situ model, cells can be injected intravenously.

  • Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound via intraperitoneal (i.p.) injection at the desired doses and schedule. The vehicle control typically consists of the formulation solution without the compound.

  • Efficacy Evaluation:

    • For subcutaneous models, measure tumor volume regularly using calipers.

    • For in situ models, monitor animal survival.

    • Monitor the body weight of the animals as an indicator of toxicity.

  • Data Analysis: Analyze tumor growth inhibition and survival data using appropriate statistical methods.

cluster_0 In Vitro Experiments cluster_1 In Vivo Experiments Cell_Culture Cell Culture (MV4-11, Molm-13, Ba/F3-ITD) Western_Blot Western Blot (FLT3, p-FLT3, STAT5, p-STAT5) Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (IC50 determination) Cell_Culture->Viability_Assay Xenograft Xenograft Model (NOD/SCID mice) Cell_Culture->Xenograft Cell Source Treatment This compound Treatment (i.p. injection) Xenograft->Treatment Efficacy Efficacy Evaluation (Tumor volume, Survival) Treatment->Efficacy

Figure 3: General experimental workflow for this compound evaluation.

Conclusion

This compound represents a promising therapeutic agent for the treatment of FLT3-ITD-positive AML. Its ability to selectively induce the degradation of the oncoprotein FLT3-ITD through the PROTAC mechanism offers a distinct and potentially more durable anti-leukemic effect compared to traditional kinase inhibitors. The data presented in this technical guide highlight its potent in vitro and in vivo activity. The provided experimental protocols serve as a foundation for further research and development of this and similar targeted protein degraders.

References

The Role of Cereblon in PF15 TFA-Mediated Degradation of FLT3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the critical role of the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN), in the activity of PF15 TFA, a Proteolysis Targeting Chimera (PROTAC). This compound is designed to selectively induce the degradation of FMS-like tyrosine kinase 3 (FLT3), a key driver in certain hematological malignancies, particularly Acute Myeloid Leukemia (AML) with internal tandem duplication (ITD) mutations. This document provides a comprehensive overview of the mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Introduction to CRBN and PROTAC Technology

The ubiquitin-proteasome system (UPS) is a fundamental cellular process for protein degradation. E3 ubiquitin ligases are key components of this system, responsible for recognizing specific substrate proteins and catalyzing their ubiquitination, marking them for degradation by the proteasome. Cereblon (CRBN) is the substrate receptor of the Cullin 4A RING E3 ubiquitin ligase complex (CRL4^CRBN^).

PROTACs are heterobifunctional molecules that co-opt the UPS to degrade specific proteins of interest (POIs). They consist of a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a linker connecting the two. This compound is a PROTAC that utilizes a ligand for the FLT3 kinase and a pomalidomide-based ligand to recruit CRBN. By inducing the proximity of FLT3 to the CRL4^CRBN^ complex, this compound triggers the ubiquitination and subsequent proteasomal degradation of FLT3.

Quantitative Data on this compound Activity

The efficacy of this compound is quantified by its ability to induce the degradation of its target, FLT3-ITD, and its impact on downstream cellular processes. The following tables summarize the key quantitative data reported for PF15.

ParameterValueCell LineReference
DC50 (FLT3-ITD Degradation) 76.7 nMMV4-11[1]
Cell Proliferation Inhibition (IC50) 15.8 nMMV4-11[1]

Table 1: In Vitro Efficacy of PF15

ParameterDescriptionReference
FLT3 Phosphorylation PF15 treatment leads to a significant, dose-dependent reduction in the phosphorylation of FLT3.[1]
STAT5 Phosphorylation As a key downstream effector of FLT3 signaling, the phosphorylation of STAT5 is also markedly downregulated upon PF15-induced FLT3 degradation.[1]

Table 2: Impact of PF15 on Downstream Signaling

Mechanism of Action: The Role of CRBN

The central mechanism of this compound activity is the formation of a ternary complex between the FLT3-ITD protein, this compound, and the CRBN E3 ligase complex. This process can be broken down into the following key steps:

  • Binding to FLT3-ITD: The FLT3-targeting moiety of this compound binds to the kinase domain of the FLT3-ITD protein.

  • Recruitment of CRBN: The pomalidomide-based moiety of this compound binds to the thalidomide-binding pocket of CRBN.

  • Ternary Complex Formation: The binding of both ends of the PROTAC results in the formation of a stable ternary complex, bringing FLT3-ITD into close proximity with the CRL4^CRBN^ E3 ligase.

  • Ubiquitination: Within the ternary complex, the E2 ubiquitin-conjugating enzyme associated with the CRL4^CRBN^ complex transfers ubiquitin molecules to lysine (B10760008) residues on the surface of the FLT3-ITD protein.

  • Proteasomal Degradation: The polyubiquitinated FLT3-ITD is then recognized and degraded by the 26S proteasome.

  • Catalytic Cycle: After the degradation of the target protein, this compound is released and can engage another FLT3-ITD and CRBN molecule, acting in a catalytic manner.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound and the role of CRBN.

Cell Culture
  • Cell Line: MV4-11 (human biphenotypic B myelomonocytic leukemia) cells, which are positive for the FLT3-ITD mutation, are a standard model for these studies.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for Protein Degradation
  • Cell Treatment: Seed MV4-11 cells in 6-well plates. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate with primary antibodies against FLT3, p-FLT3, STAT5, p-STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis is performed to quantify the protein band intensities relative to the loading control. The DC50 value is calculated as the concentration of this compound that results in a 50% reduction in the level of the target protein.

Cell Viability Assay
  • Cell Seeding: Seed MV4-11 cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • Viability Measurement: Add CellTiter-Glo® luminescent cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) to Demonstrate Ternary Complex Formation
  • Cell Treatment: Treat MV4-11 cells with this compound and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ubiquitinated target.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against CRBN or FLT3 conjugated to protein A/G magnetic beads overnight at 4°C.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against FLT3 and CRBN to confirm their interaction.

Ubiquitination Assay
  • Cell Treatment: Treat cells with this compound and a proteasome inhibitor.

  • Immunoprecipitation: Perform immunoprecipitation of FLT3 as described in the Co-IP protocol.

  • Western Blot for Ubiquitin: Probe the Western blot of the immunoprecipitated FLT3 with an antibody against ubiquitin to detect polyubiquitinated FLT3.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and processes involved in this compound activity.

PF15_Mechanism_of_Action cluster_PROTAC This compound cluster_Target Target Protein cluster_E3_Ligase CRL4-CRBN E3 Ligase Complex cluster_UPS Ubiquitin-Proteasome System PF15 This compound FLT3 FLT3-ITD PF15->FLT3 Binds CRBN CRBN PF15->CRBN Recruits FLT3->CRBN Forms Ternary Complex Proteasome 26S Proteasome FLT3->Proteasome Degradation CRBN->FLT3 Ubiquitinates DDB1 DDB1 CRBN->DDB1 Ub Ubiquitin CUL4 CUL4A RBX1 RBX1 CUL4->RBX1 DDB1->CUL4

Caption: Mechanism of this compound-induced degradation of FLT3-ITD via CRBN recruitment.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_degradation This compound Action FLT3_ITD FLT3-ITD (Constitutively Active) STAT5 STAT5 FLT3_ITD->STAT5 Phosphorylates PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PF15 This compound + CRBN PF15->FLT3_ITD Degrades

Caption: FLT3-ITD signaling pathways and the inhibitory effect of this compound-mediated degradation.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Design PROTAC Design (FLT3 Ligand + Linker + CRBN Ligand) Synthesis Chemical Synthesis of this compound Design->Synthesis Degradation Western Blot (FLT3 Degradation, DC50) Synthesis->Degradation Viability Cell Viability Assay (IC50) Degradation->Viability Mechanism Co-IP & Ubiquitination Assays Viability->Mechanism Xenograft AML Xenograft Model Mechanism->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy

Caption: Experimental workflow for the development and characterization of this compound.

Conclusion

This compound exemplifies the power of PROTAC technology to target disease-driving proteins for degradation. The recruitment of CRBN is a pivotal step in its mechanism of action, leading to the selective and efficient removal of FLT3-ITD. This in-depth guide provides the foundational knowledge, quantitative data, and experimental framework for researchers and drug development professionals to understand and further investigate the role of CRBN in the activity of this compound and other similar protein degraders. The methodologies and conceptual diagrams presented herein serve as a valuable resource for the continued exploration and development of this promising therapeutic modality.

References

An In-depth Technical Guide to the Discovery and Development of PF15 TFA: A PROTAC Targeting FLT3-ITD

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1] While small-molecule tyrosine kinase inhibitors (TKIs) targeting FLT3 have been developed, their efficacy can be limited by acquired resistance. Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) offers a promising alternative therapeutic strategy.

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of PF15 TFA, a potent and selective PROTAC designed to induce the degradation of the FLT3-ITD oncoprotein.[2][3][4] this compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to FLT3-ITD, leading to its ubiquitination and subsequent degradation by the proteasome.[2][4]

Discovery and Design Strategy

The development of this compound was guided by the established principles of PROTAC design, which involves the conjugation of a ligand for a target protein with a ligand for an E3 ubiquitin ligase via a chemical linker.[5][6]

The design strategy for this compound involved the following key components:

  • Target Ligand: A ligand with affinity for the FLT3 kinase. The specific FLT3 inhibitor scaffold used as the starting point for PF15 has not been publicly disclosed in the reviewed literature.

  • E3 Ligase Ligand: A ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase. Pomalidomide, a well-characterized CRBN ligand, is a common choice for this component in many PROTACs.[7][8]

  • Linker: A chemical linker designed to connect the target and E3 ligase ligands at an appropriate length and geometry to facilitate the formation of a stable ternary complex (FLT3-ITD :: PF15 :: CRBN). The optimization of the linker is a critical step in PROTAC development to ensure efficient protein degradation.[5][6]

The synthesis of PROTACs like PF15 typically involves multi-step organic synthesis, often culminating in a coupling reaction, such as an amide bond formation or a "click chemistry" reaction, to join the two ligand-linker fragments.[5][9][10]

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate the FLT3-ITD oncoprotein.[3] The process can be broken down into the following steps:

  • Ternary Complex Formation: this compound, being a heterobifunctional molecule, simultaneously binds to the FLT3-ITD protein and the CRBN E3 ubiquitin ligase, forming a ternary complex.[11]

  • Ubiquitination: The formation of this complex brings the FLT3-ITD protein into close proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of FLT3-ITD.[7]

  • Proteasomal Degradation: The polyubiquitinated FLT3-ITD is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[12]

  • Catalytic Action: After the degradation of the target protein, this compound is released and can bind to another FLT3-ITD protein and E3 ligase, enabling a new cycle of degradation. This catalytic mode of action allows PROTACs to be effective at sub-stoichiometric concentrations.[12]

By inducing the degradation of FLT3-ITD, this compound effectively abrogates the downstream signaling pathways that drive the proliferation and survival of AML cells.[2][3] This includes the inhibition of phosphorylation of FLT3 itself and its key downstream effector, STAT5.[2][3][4]

Quantitative Preclinical Data

PF15 has demonstrated potent and selective activity against FLT3-ITD positive AML cells in preclinical studies.[2]

Parameter Cell Line Value Reference
DC₅₀ (FLT3-ITD Degradation) Not specified76.7 nM[2][4]
Anti-proliferative Activity MV4-11 (FLT3-ITD)Active (Concentrations 0-1000 nM)[2]
Molm-13 (FLT3-ITD)Active (Concentrations 0-1000 nM)[2]
BaF3 (transformed with ITD, ITD-D835V, and ITD-F691L mutations)Active (Concentrations 0-1000 nM)[2]
In Vivo Efficacy (Tumor Growth Inhibition) BaF3-FLT3-ITD xenograft model58.4% at 10 mg/kg (i.p., once daily for 10 days)[2]
In Vivo Efficacy (Survival) BaF3-FLT3-ITD in situ modelMedian survival prolonged by 15 days (vs. 11 days for control) with 20 mg/kg twice daily or 40 mg/kg once daily (i.p. for 12 days)[2]

Experimental Protocols

The following are representative protocols for key experiments used to characterize FLT3-targeting PROTACs like PF15.

Cell Culture

FLT3-ITD positive human AML cell lines (e.g., MV4-11, MOLM-13) and Ba/F3 murine pro-B cells engineered to express human FLT3-ITD are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. For Ba/F3 cells, the medium is also supplemented with IL-3 to support the growth of non-transduced cells.

Western Blotting for FLT3 Degradation and Phosphorylation
  • Cell Treatment: Seed cells at a density of 1 x 10⁶ cells/mL in 6-well plates. Treat cells with varying concentrations of this compound (e.g., 1 nM to 1000 nM) or vehicle control (DMSO) for different time points (e.g., 1, 3, 6, 12, 24 hours).

  • Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13] Incubate the membrane with primary antibodies against FLT3, phospho-FLT3, STAT5, phospho-STAT5 (Tyr694), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[14][15]

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]

Cell Proliferation Assay
  • Cell Seeding: Seed cells (e.g., MV4-11, MOLM-13) in 96-well plates at a density of 5,000-10,000 cells per well.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® or MTS) to each well and measure the luminescence or absorbance according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID) for the study.[2]

  • Cell Implantation: Subcutaneously inject FLT3-ITD positive cells (e.g., 5-10 x 10⁶ MV4-11 cells) into the flank of each mouse.

  • Tumor Growth and Treatment: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups. Administer this compound (e.g., 10 or 20 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to the specified schedule (e.g., once daily).[2]

  • Efficacy Evaluation: Measure tumor volume and body weight regularly. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm FLT3 degradation). For survival studies, monitor the mice until they meet the predefined endpoint criteria.

Visualizations

Signaling Pathways

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD (Constitutively Active) STAT5 STAT5 FLT3_ITD->STAT5 Phosphorylates PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS pSTAT5 p-STAT5 STAT5->pSTAT5 Activation Proliferation Cell Proliferation & Survival pSTAT5->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PF15_Mechanism_of_Action cluster_PROTAC This compound Action PF15 PF15 Ternary_Complex FLT3-ITD :: PF15 :: CRBN Ternary Complex PF15->Ternary_Complex Binds FLT3_ITD FLT3-ITD FLT3_ITD->Ternary_Complex Binds CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Binds Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub Induces Ubiquitin Ubiquitin Ubiquitin->Poly_Ub Transfer Proteasome 26S Proteasome Poly_Ub->Proteasome Recruits Degradation FLT3-ITD Degradation Proteasome->Degradation Western_Blot_Workflow start Start: AML Cell Culture treatment Treatment with This compound start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-FLT3, anti-pSTAT5) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis end End: Quantify Protein Levels analysis->end

References

PF15 TFA: A Technical Guide to Targeted FLT3 Degradation in Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PF15 TFA, a Proteolysis Targeting Chimera (PROTAC), for the targeted degradation of FMS-like tyrosine kinase 3 (FLT3) in the context of leukemia. This document details the mechanism of action, quantitative efficacy, and the experimental protocols necessary to evaluate this targeted protein degrader.

Introduction to Targeted Protein Degradation and this compound

Targeted protein degradation (TPD) is a therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] Unlike traditional small-molecule inhibitors that only block a protein's function, TPD removes the entire protein, offering potential advantages in efficacy and overcoming resistance.[1][2] Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of TPD.[3] They consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][3]

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), are common drivers in acute myeloid leukemia (AML) and are associated with a poor prognosis.[4][5] this compound is a PROTAC designed to specifically target FLT3 for degradation. It utilizes a ligand for the Cereblon (CRBN) E3 ligase, thereby hijacking the ubiquitin-proteasome system to eliminate the oncogenic FLT3-ITD protein.[6]

Quantitative Data Summary

This compound has demonstrated potent and selective degradation of FLT3-ITD, leading to the suppression of proliferation in leukemia cells. The available quantitative data is summarized below.

ParameterCell LineValueReference
DC50 (Degradation Concentration 50%) FLT3-ITD positive cells76.7 nM[6]
Effect on Proliferation FLT3-ITD positive cellsPotent suppression[3][6]
Downstream Signaling Inhibition FLT3-ITD positive cellsReduction of pFLT3 and pSTAT5[3][6]
In Vivo Efficacy Murine leukemia modelsInhibition of tumor growth[6]

Mechanism of Action and Signaling Pathway

This compound functions by inducing the formation of a ternary complex between FLT3-ITD and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the FLT3-ITD protein. The polyubiquitinated FLT3-ITD is then recognized and degraded by the 26S proteasome. The degradation of FLT3-ITD effectively shuts down its downstream oncogenic signaling pathways, primarily the STAT5, PI3K/AKT, and MAPK/ERK pathways, which are crucial for the proliferation and survival of leukemia cells.[5]

PF15_TFA_Mechanism cluster_cell Leukemia Cell PF15_TFA This compound Ternary_Complex FLT3-ITD :: this compound :: CRBN Ternary Complex PF15_TFA->Ternary_Complex Binds FLT3_ITD FLT3-ITD (Target Protein) FLT3_ITD->Ternary_Complex Binds Downstream Downstream Signaling (STAT5, PI3K/AKT, MAPK/ERK) FLT3_ITD->Downstream Activates CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Recruited Ub_FLT3 Poly-ubiquitinated FLT3-ITD Ternary_Complex->Ub_FLT3 Catalyzes Ub Ubiquitin Ub->Ub_FLT3 Poly-ubiquitination Proteasome 26S Proteasome Ub_FLT3->Proteasome Recognized by Degraded_FLT3 Degraded FLT3-ITD Proteasome->Degraded_FLT3 Degrades Degraded_FLT3->Downstream Inhibition Proliferation Leukemia Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Mechanism of action of this compound leading to the degradation of FLT3-ITD.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the proliferation of leukemia cells.

Materials:

  • Leukemia cell lines (e.g., MV4-11, MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed leukemia cells at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium in a 96-well plate.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Incubate overnight at 37°C.

  • Absorbance Reading: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value.

MTT_Workflow start Start seed Seed Leukemia Cells in 96-well plate start->seed treat Treat with this compound (serial dilutions) seed->treat incubate1 Incubate for 72h treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Western Blot for Protein Degradation and Phosphorylation

This protocol is used to quantify the degradation of total FLT3 and the reduction in phosphorylated FLT3 and STAT5.

Materials:

  • Leukemia cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-FLT3, anti-pFLT3, anti-STAT5, anti-pSTAT5, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Treat leukemia cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (GAPDH or β-actin).

Western_Blot_Workflow start Start treat Treat Cells with This compound start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Detection (ECL) secondary_ab->detect analyze Data Analysis detect->analyze end End analyze->end

Caption: Workflow for Western Blot analysis.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to confirm the formation of the FLT3-ITD::this compound::CRBN ternary complex.

Materials:

  • Leukemia cell lines

  • This compound

  • Co-IP lysis buffer

  • Antibody for immunoprecipitation (e.g., anti-FLT3 or anti-CRBN)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer (e.g., Laemmli sample buffer)

  • Western blot reagents (as described above)

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control for a short duration (e.g., 2-4 hours).

  • Cell Lysis: Lyse cells in Co-IP lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with the primary antibody overnight at 4°C. Add protein A/G beads and incubate for another 2-4 hours.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by western blotting using antibodies against FLT3 and CRBN to detect the co-precipitated proteins.

CoIP_Workflow start Start treat Treat Cells with This compound start->treat lyse Cell Lysis treat->lyse immunoprecipitate Immunoprecipitate with anti-FLT3 or anti-CRBN Ab lyse->immunoprecipitate wash Wash Beads immunoprecipitate->wash elute Elute Protein Complex wash->elute western Western Blot for FLT3 and CRBN elute->western analyze Analyze for Ternary Complex western->analyze end End analyze->end

Caption: Workflow for Co-Immunoprecipitation assay.

Conclusion

This compound represents a promising targeted protein degradation strategy for the treatment of FLT3-ITD-positive leukemia. Its ability to induce the degradation of the oncogenic driver FLT3, leading to the suppression of downstream signaling and inhibition of cell proliferation, highlights the potential of PROTACs in overcoming the limitations of traditional kinase inhibitors. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other similar targeted protein degraders in the field of oncology drug discovery.

References

In Vitro Profile of PF15 TFA: A Technical Guide to a Novel FLT3 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of PF15 TFA, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of FMS-like tyrosine kinase 3 (FLT3). This document details the mechanism of action, quantitative biological activities, and the experimental protocols utilized to characterize this molecule, offering a valuable resource for researchers in oncology and drug discovery.

Core Mechanism of Action

This compound operates through the PROTAC mechanism to selectively eliminate the FLT3 protein, particularly the internal tandem duplication (ITD) mutant form, which is a key driver in Acute Myeloid Leukemia (AML). The molecule is composed of a ligand that binds to FLT3 kinase, a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN). By forming a ternary complex between FLT3-ITD and CRBN, this compound facilitates the ubiquitination of FLT3-ITD, marking it for degradation by the proteasome. This targeted degradation leads to the suppression of downstream signaling pathways, notably the STAT5 pathway, and inhibits the proliferation of FLT3-ITD-positive cancer cells.

cluster_0 This compound Action PF15 PF15 Ternary_Complex Ternary Complex (FLT3-PROTAC-CRBN) PF15->Ternary_Complex Binds FLT3 FLT3-ITD Protein FLT3->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_FLT3 Poly-ubiquitinated FLT3-ITD Ternary_Complex->Ub_FLT3 Facilitates Ubiquitination Ub Ubiquitin Ub->Ub_FLT3 Proteasome 26S Proteasome Ub_FLT3->Proteasome Targeted for Degradation Degradation Degraded FLT3 Proteasome->Degradation

Mechanism of action for this compound.

Quantitative Data Presentation

The in vitro efficacy of this compound has been characterized through various assays, quantifying its degradation capacity and anti-proliferative effects.

Table 1: Protein Degradation Potency
CompoundTargetCell LineDC₅₀ (nM)Time (h)
This compound FLT3-ITDNot Specified76.724

DC₅₀: Half-maximal degradation concentration.

Table 2: Anti-proliferative Activity
CompoundCell LineMutation StatusIC₅₀ (nM)Time (h)
This compound MV4-11FLT3-ITD4.8372
This compound Molm-13FLT3-ITDNot Specified72
This compound BaF3FLT3-ITDNot Specified72
This compound BaF3FLT3-ITD, D835VNot Specified72
This compound BaF3FLT3-ITD, F691LNot Specified72

IC₅₀: Half-maximal inhibitory concentration.

Signaling Pathway Analysis

This compound-mediated degradation of FLT3-ITD effectively downregulates its downstream signaling, a key mechanism for its anti-leukemic activity. The constitutive activation of FLT3-ITD leads to the phosphorylation and activation of several signaling proteins, including STAT5, which promotes cell survival and proliferation. Treatment with this compound leads to a marked reduction in the phosphorylation of both FLT3 and STAT5.

cluster_1 FLT3-ITD Signaling & PF15 Inhibition FLT3_ITD Constitutively Active FLT3-ITD pFLT3 p-FLT3 FLT3_ITD->pFLT3 Autophosphorylation Degradation FLT3-ITD Degradation STAT5 STAT5 pFLT3->STAT5 Phosphorylates pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation Promotes PF15 This compound PF15->FLT3_ITD Induces Degradation

FLT3-ITD signaling and its inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize this compound.

Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Lines: MV4-11, Molm-13, and BaF3 cells harboring FLT3-ITD or its resistant mutants.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of appropriate culture medium.

    • Prepare serial dilutions of this compound in culture medium. A typical concentration range is 0-1000 nM.

    • Add the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.

start Seed Cells (96-well plate) treat Add this compound (0-1000 nM) start->treat incubate1 Incubate 72 hours treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate 4 hours add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read end Calculate IC₅₀ read->end

Workflow for the MTT Cell Viability Assay.
Western Blot for Protein Degradation and Phosphorylation

This technique is used to quantify the levels of total and phosphorylated proteins in cell lysates.

  • Cell Lines: BaF3-FLT3-ITD, BaF3-FLT3-ITD-D835V, and BaF3-FLT3-ITD-F691L cells.

  • Procedure:

    • Cell Treatment: Seed cells and treat with various concentrations of this compound (e.g., 1, 3, 10, 30, 100, 300, 1000 nM) for a specified duration (e.g., 6 hours for dose-response or up to 24 hours for time-course).

    • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

    • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against FLT3, phospho-FLT3, STAT5, phospho-STAT5, and a loading control (e.g., β-actin or GAPDH).

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the levels of the target proteins to the loading control.

start Cell Treatment with this compound lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end Data Analysis detection->end

Experimental workflow for Western Blot analysis.

The Hedgehog Pathway Inhibitor PF-04449913 (Glasdegib): A Technical Overview of its Therapeutic Potential in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) remains a challenging hematological malignancy, particularly in elderly patients or those unfit for intensive chemotherapy. The persistence of leukemic stem cells (LSCs) is a primary driver of relapse and therapeutic resistance. The Hedgehog (Hh) signaling pathway is aberrantly activated in AML and is crucial for the survival and maintenance of these LSCs. This technical guide explores the therapeutic potential of PF-04449913 (Glasdegib), a potent and selective small-molecule inhibitor of the Smoothened (SMO) receptor, a key transducer in the Hh pathway. We delve into its mechanism of action, present preclinical and clinical data, detail relevant experimental protocols, and visualize the core concepts through signaling and workflow diagrams.

Introduction: Targeting the Hedgehog Pathway in AML

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. In adults, the pathway is largely quiescent, but its aberrant reactivation is implicated in the pathogenesis of various cancers, including AML.[1][2] This dysregulation is particularly important for the maintenance and expansion of LSCs, a subpopulation of cells responsible for initiating and sustaining the leukemia, and for their resistance to conventional chemotherapies that target rapidly dividing cells.[3]

PF-04449913, also known as Glasdegib (B1662127) (and commercially as DAURISMO™), is an orally bioavailable inhibitor of the transmembrane protein Smoothened (SMO).[4][5] By targeting SMO, Glasdegib effectively blocks Hh pathway activation, offering a therapeutic strategy aimed at eradicating the LSC population and sensitizing AML cells to other cytotoxic agents.[4][6]

Mechanism of Action of PF-04449913

In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH) receptor alleviates PTCH's inhibition of SMO.[7] The activation of SMO initiates a downstream signaling cascade culminating in the activation of GLI transcription factors (GLI1, GLI2, GLI3). These transcription factors then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation, such as BCL2 and cMYC.[8]

PF-04449913 selectively binds to and inhibits the SMO receptor, preventing the downstream activation of GLI transcription factors.[4] This leads to the downregulation of Hh target genes, thereby suppressing the pro-survival signaling that LSCs depend on.[9] Preclinical studies have shown that SMO inhibition by Glasdegib can reduce LSC populations, downregulate Hh target genes, and sensitize leukemic cells to agents like cytarabine (B982).[6][9]

Hedgehog_Signaling_Pathway_Inhibition_by_PF15 cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH PTCH Hh Ligand->PTCH binds SMO SMO PTCH->SMO inhibits SUFU SUFU SMO->SUFU inhibits PF15 PF-04449913 (Glasdegib) PF15->SMO GLI GLI (Inactive) SUFU->GLI represses GLI_A GLI (Active) Target Genes Target Genes (e.g., BCL2, cMYC) GLI_A->Target Genes activates

Caption: Inhibition of the Hedgehog signaling pathway by PF-04449913 (Glasdegib).

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of PF-04449913 in the context of AML.

Table 1: Preclinical Activity of PF-04449913 in AML Models

ParameterCell Line / ModelResultReference
Inhibition of Proliferation AML Cell Lines & Primary CellsInhibited proliferation and induced myeloid differentiation marker CD11b.[10]
Hh Pathway Inhibition Skin Biopsies (Patients)>80% downregulation of GLI1 expression at doses of 50 mg and above.[2]
Chemosensitization MOLM-14 cells co-cultured with HS-5 stromal cellsAbrogated resistance to Cytarabine (Ara-C).[10][11]
In Vivo Efficacy AML Xenograft NOG Mouse ModelAttenuated leukemia-initiation potential in serial transplantation assays.[10][11]
In Vivo Combination Efficacy Murine Xenotransplant Model of Human AMLCombination with low-dose cytarabine inhibited tumor size increases and reduced CD45+/CD33+ blasts in marrow more effectively than either agent alone.[12]

Table 2: Clinical Efficacy of Glasdegib in Combination with Low-Dose Cytarabine (LDAC) (BRIGHT AML 1003 Study)

EndpointGlasdegib + LDACLDAC AloneHazard Ratio (HR) / p-valueReference
Median Overall Survival (OS) 8.3 months4.9 monthsHR: 0.51; p = 0.0002[3][13]
Overall Response Rate (ORR) in AML 26.9%5.4%-[3]
Complete Remission (CR) in AML 19.2%2.6%-[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the efficacy of PF-04449913.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Seed AML cells (e.g., MOLM-13, OCI-AML3) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

  • Treatment: Add various concentrations of PF-04449913 or vehicle control (e.g., DMSO) to the wells. Incubate for a specified period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Allow the plate to stand overnight in the incubator. Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC₅₀ values are calculated using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Measurement cluster_analysis Analysis A Seed AML Cells (96-well plate) B Add PF-04449913 (various concentrations) A->B C Incubate (24-72h, 37°C) B->C D Add MTT Reagent C->D E Incubate (4h, 37°C) (Formazan formation) D->E F Add Solubilization Solution E->F G Incubate Overnight F->G H Read Absorbance (570 nm) G->H I Calculate % Viability & IC50 Value H->I

Caption: Standard workflow for a cell viability MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Culture and Treatment: Culture AML cells (1 x 10⁶ cells/mL) and treat with desired concentrations of PF-04449913 for time points such as 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cell pellet twice with 1 mL of cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Use unstained and single-stained controls to set compensation and gates.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

In Vivo AML Xenograft Model

Patient-derived or cell line-derived xenograft models are essential for evaluating in vivo efficacy.

  • Cell Preparation: Culture and harvest a human AML cell line (e.g., MOLM-14) or thaw primary patient AML cells. Resuspend cells in sterile PBS or Matrigel at a concentration of 1-10 x 10⁶ cells per 100-200 µL.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

  • Cell Injection: Inject the cell suspension intravenously (IV) via the tail vein.

  • Engraftment Monitoring: Monitor mice for signs of disease. Periodically collect peripheral blood to quantify human AML cell engraftment by flow cytometry for human CD45+ cells.

  • Treatment Initiation: Once engraftment is confirmed (e.g., >1% hCD45+ cells in blood), randomize mice into treatment and vehicle control groups.

  • Drug Administration: Administer PF-04449913 (e.g., 100 mg/kg) orally by gavage, typically once or twice daily. The vehicle group receives the vehicle solution on the same schedule.

  • Efficacy Assessment: Monitor tumor burden (e.g., by bioluminescence imaging if using luciferase-expressing cells or by continued hCD45+ monitoring), body weight, and overall survival.

  • Terminal Analysis: At the end of the study, harvest tissues such as bone marrow, spleen, and liver to assess leukemic infiltration by flow cytometry and immunohistochemistry.

Conclusion and Future Directions

PF-04449913 (Glasdegib) represents a significant advancement in the treatment of AML, particularly for patient populations with limited therapeutic options. Its mechanism of action, centered on the inhibition of the Hedgehog pathway and the targeting of leukemic stem cells, provides a strong rationale for its use in combination with standard chemotherapy.[3][15] The clinical success of Glasdegib in combination with low-dose cytarabine has validated SMO as a therapeutic target in AML.[5][13]

Future research will likely focus on identifying biomarkers to predict response to Glasdegib-based therapies, exploring novel combination strategies with other targeted agents (such as FLT3 or BCL-2 inhibitors), and overcoming potential resistance mechanisms.[9] The continued investigation into the intricate role of the Hedgehog pathway in AML will undoubtedly unveil new opportunities for therapeutic intervention.

References

The Impact of PF-06463922 (Lorlatinib) on Downstream Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06463922, also known as Lorlatinib, is a highly potent, selective, and brain-penetrant third-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK) and ROS1 proto-oncogene 1 (ROS1).[1][2][3] Developed to overcome resistance to first and second-generation ALK/ROS1 inhibitors, PF-06463922 has demonstrated significant clinical activity in patients with advanced non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements.[3][4] This technical guide provides an in-depth analysis of the mechanism of action of PF-06463922 and its profound impact on critical downstream signaling pathways. Quantitative data on its inhibitory activity are summarized, detailed experimental protocols for key assays are provided, and the affected signaling cascades are visually represented.

Introduction to PF-06463922 (Lorlatinib)

PF-06463922 is an ATP-competitive small-molecule inhibitor designed to be effective against a wide range of ALK and ROS1 mutations that confer resistance to earlier-generation TKIs.[1][5] A key feature of PF-06463922 is its ability to penetrate the blood-brain barrier, making it a crucial therapeutic option for patients with brain metastases, a common site of disease progression.[1][3][6] Its macrocyclic structure contributes to its high affinity and selectivity for ALK and ROS1 kinases.[5][7]

Mechanism of Action

PF-06463922 exerts its therapeutic effect by binding to the ATP-binding pocket of ALK and ROS1 kinases, thereby preventing their phosphorylation and subsequent activation.[8][9] This inhibition blocks the aberrant signaling cascades that drive tumor cell proliferation, survival, and growth in cancers dependent on these oncogenic drivers.[1][10]

Impact on Downstream Signaling Pathways

Inhibition of ALK and ROS1 by PF-06463922 leads to the downregulation of several key downstream signaling pathways that are critical for cancer cell pathogenesis. The most well-documented of these are the MAPK/ERK and PI3K/AKT pathways.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. In ALK/ROS1-driven cancers, this pathway is constitutively active. PF-06463922 effectively suppresses this pathway by inhibiting the phosphorylation of ALK/ROS1, which in turn prevents the activation of downstream effectors. Specifically, studies have shown that treatment with PF-06463922 leads to a dose-dependent decrease in the phosphorylation of MEK1/2 and ERK1/2.[8][11]

MAPK_ERK_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor ALK/ROS1 Fusion Protein SHP2 SHP2 Receptor->SHP2 p PF15 PF-06463922 (Lorlatinib) PF15->Receptor Inhibits GRB2 GRB2 SHP2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK p ERK ERK1/2 MEK->ERK p Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PI3K_AKT_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor ALK/ROS1 Fusion Protein PI3K PI3K Receptor->PI3K PF15 PF-06463922 (Lorlatinib) PF15->Receptor Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT p mTORC1 mTORC1 AKT->mTORC1 p CellSurvival Cell Survival, Growth, Proliferation mTORC1->CellSurvival Western_Blot_Workflow cluster_cell_culture cluster_protein_prep cluster_blotting cluster_analysis Start Plate ALK/ROS1+ Cancer Cells Treatment Treat with PF-06463922 or Vehicle Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification Denaturation Denature Proteins Quantification->Denaturation SDSPAGE SDS-PAGE Denaturation->SDSPAGE Transfer Transfer to PVDF Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection Imaging Image Acquisition Detection->Imaging Analysis Data Analysis Imaging->Analysis

References

Methodological & Application

Application Notes and Protocols for PF15 TFA (PF-06463922) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF15 TFA, also known as PF-06463922 or Lorlatinib, is a potent, ATP-competitive, small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[1][2][3] As a third-generation inhibitor, it was specifically designed to be effective against a wide range of resistance mutations that can emerge during treatment with earlier-generation ALK inhibitors.[1][4] A key feature of PF-06463922 is its ability to penetrate the blood-brain barrier, making it a critical agent for treating brain metastases.[4][5][6]

These application notes provide detailed protocols for the use of this compound in cell culture experiments, including information on its mechanism of action, data on its cellular activity, and step-by-step instructions for common assays.

Mechanism of Action

PF-06463922 exerts its therapeutic effect by selectively binding to the ATP-binding pocket of ALK and ROS1 kinases, thereby inhibiting their phosphorylation and downstream signaling.[5][7] Oncogenic fusion proteins, such as EML4-ALK and SLC34A2-ROS1, lead to constitutive activation of these kinases, promoting cell proliferation and survival through pathways like the MEK/ERK and PI3K/AKT signaling cascades.[8][9] PF-06463922 effectively blocks these pathways, leading to cell growth inhibition and apoptosis in cancer cells harboring ALK or ROS1 rearrangements.[7][10]

Data Presentation

Table 1: In Vitro Inhibitory Activity of PF-06463922 (this compound)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of PF-06463922 in various cancer cell lines. These values demonstrate the potent anti-proliferative and kinase inhibitory effects of the compound.

Cell LineCancer TypeTargetAssay TypeIC50 (nM)Reference
HCC78Non-Small Cell Lung Cancer (NSCLC)SLC34A2-ROS1Cell Proliferation1.3[5][10]
Ba/F3Pro-BCD74-ROS1Cell Proliferation0.6[5][10]
NIH 3T3FibrosarcomaFIG-ROS1Kinase Inhibition0.19 - 0.53[5][8]
H3122NSCLCEML4-ALK (Wild-Type)Cell Viability<10[7]
H3122NSCLCEML4-ALK (L1196M)Cell Viability<10[7]
H3122NSCLCEML4-ALK (G1269A)Cell Viability<10[7]
SNU2535NSCLCEML4-ALK (G1269A)Cell Growth47[7]
MGH021-5NSCLCSQSTM1-ALK (G1202R)Cell Growth63[7]
MGH056-1NSCLCEML4-ALK (I1171T)Cell Growth23[7]
CLB-BARNeuroblastomaALK (F1174L)Cell Proliferation1.5[11]
CLB-GENeuroblastomaALK (F1174V)Cell Proliferation1.1[11]

Experimental Protocols

Reconstitution and Storage of this compound

Proper handling and storage of this compound are crucial for maintaining its activity.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Before opening, briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

  • To prepare a stock solution (e.g., 10 mM), add the appropriate volume of DMSO. The solubility of PF-06463922 in DMSO is greater than 20.3 mg/mL.[10]

  • Vortex gently until the powder is completely dissolved. If needed, you can warm the tube at 37°C for 10 minutes or use an ultrasonic bath for a short period.[10]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for several months or at -80°C for long-term storage.[10][12]

Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol describes how to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines expressing ALK or ROS1 fusions (e.g., H3122, HCC78)

  • Complete cell culture medium

  • 96-well clear bottom plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

  • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.1 nM to 1 µM. Include a DMSO-only control (vehicle).

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for 72 hours.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of ALK/ROS1 Signaling

This protocol is for analyzing the inhibition of ALK/ROS1 phosphorylation and downstream signaling pathways by this compound.

Materials:

  • Cancer cell lines expressing ALK or ROS1 fusions

  • 6-well plates

  • This compound stock solution

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-AKT, anti-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM) or a vehicle control (DMSO) for 2 to 4 hours.[1]

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding 100-200 µL of lysis buffer to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mandatory Visualizations

ALK_ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_ROS1 ALK/ROS1 Fusion Protein SHP2 SHP2 ALK_ROS1->SHP2 PI3K PI3K ALK_ROS1->PI3K PF15_TFA This compound (PF-06463922) PF15_TFA->ALK_ROS1 Inhibition RAS RAS SHP2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival ERK ERK MEK->ERK ERK->Proliferation_Survival

Caption: ALK/ROS1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Reconstitution Reconstitute this compound in DMSO Treatment Treat cells with serial dilutions of this compound Reconstitution->Treatment Cell_Culture Culture ALK/ROS1+ Cancer Cells Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot Analysis (pALK, pERK, etc.) Treatment->Western_Blot IC50_Calc Calculate IC50 Viability_Assay->IC50_Calc Pathway_Analysis Analyze Protein Expression Western_Blot->Pathway_Analysis

Caption: General experimental workflow for using this compound in cell culture.

References

Application Notes and Protocols for PF-06463922 (PF15) TFA Treatment in Murine Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-06463922, also known as Lorlatinib, is a potent, third-generation, ATP-competitive small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[1][2] It was designed to overcome resistance to earlier generation ALK inhibitors and effectively penetrates the blood-brain barrier, a critical feature for treating brain metastases.[1][2][3] While extensively studied in non-small cell lung cancer (NSCLC) and neuroblastoma, its application in murine leukemia models, particularly those driven by ALK or ROS1 fusions, is an area of active investigation.[1][4][5] The trifluoroacetate (B77799) (TFA) salt of PF-06463922 is a common formulation for preclinical studies. These application notes provide a comprehensive overview and detailed protocols for the use of PF-06463922 TFA in murine leukemia models.

Mechanism of Action

PF-06463922 functions by inhibiting the kinase activity of ALK and ROS1.[1][6] In cancers driven by chromosomal rearrangements leading to fusion proteins like EML4-ALK, the kinase domain becomes constitutively active.[7][8] This aberrant signaling activates downstream pathways crucial for cell proliferation and survival, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[7][8][9] PF-06463922 binds to the ATP-binding pocket of the ALK/ROS1 kinase domain, preventing phosphorylation and subsequent activation of these downstream signaling cascades, ultimately leading to the induction of apoptosis in cancer cells.[1][7] It has demonstrated potent activity against wild-type ALK and a wide range of clinically acquired resistance mutations.[1][3]

Signaling Pathway Diagram

ALK_ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome ALK_ROS1 ALK/ROS1 Fusion Protein RAS RAS ALK_ROS1->RAS PI3K PI3K ALK_ROS1->PI3K JAK JAK ALK_ROS1->JAK PF15 PF-06463922 (PF15) PF15->ALK_ROS1 Inhibition Apoptosis Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: ALK/ROS1 signaling pathway and inhibition by PF-06463922.

Data Presentation

In Vitro Efficacy of PF-06463922
Cell LineFusion/MutationAssay TypeIC50 (nM)Reference
H3122EML4-ALK (WT)Cell Viability<10[1]
H3122EML4-ALK (L1196M)Cell Viability<10[1]
H3122EML4-ALK (G1269A)Cell Viability<10[1]
Ba/F3CD74-ROS1Cell Proliferation0.6[6]
HCC78SLC34A2-ROS1Cell Proliferation1.3[6]
In Vivo Efficacy of PF-06463922 in Murine Models
ModelTumor TypeDosing RegimenOutcomeReference
H3122 EML4-ALK (L1196M) XenograftSubcutaneous0.3–10 mg/kg BID, oralDose-dependent tumor growth inhibition to regression[1]
H3122 EML4-ALK (WT) Brain MetastasisOrthotopic10 mg/kg BID, oralTumor regression and prolonged survival[1]
CLB-GE (ALK F1174V) XenograftSubcutaneous10 mg/kg BID, oralSignificant anti-tumor activity[4]
Th-ALK (F1174L)/MYCN TransgenicSpontaneous Neuroblastoma10 mg/kg QD, oralSignificant reduction in tumor volume[4]
NIH 3T3-CD74-ROS1 (G2032R) XenograftSubcutaneous1-30 mg/kg/day, oralDose-dependent tumor growth inhibition to regression[6]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of PF-06463922 in leukemia cell lines.

Materials:

  • Leukemia cell line expressing ALK/ROS1 fusion (e.g., Ba/F3-CD74-ROS1)

  • PF-06463922 TFA salt

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of PF-06463922 TFA in DMSO. Create a serial dilution series in complete medium to achieve final concentrations ranging from 0.1 nM to 10 µM.

  • Cell Seeding: Seed the leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete medium.

  • Treatment: Add 10 µL of the diluted PF-06463922 or DMSO (vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]

  • Viability Measurement: After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vivo Murine Xenograft Model

This protocol outlines a typical in vivo efficacy study using a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)

  • Leukemia cell line expressing ALK/ROS1 fusion

  • Matrigel

  • PF-06463922 TFA salt

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Calipers

Experimental Workflow Diagram

In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A Implant Leukemia Cells Subcutaneously B Monitor Tumor Growth A->B C Randomize Mice into Treatment Groups B->C D Administer Vehicle or PF-06463922 Daily C->D E Measure Tumor Volume & Body Weight (2-3x/week) D->E E->D Continue until endpoint F Euthanize Mice at Pre-defined Endpoint E->F G Excise Tumors for Pharmacodynamic Analysis F->G

Caption: Workflow for a murine subcutaneous xenograft study.

Procedure:

  • Tumor Implantation: Subcutaneously inject 5-10 million leukemia cells, resuspended in a 1:1 mixture of serum-free medium and Matrigel, into the flank of each mouse.[4]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach an average volume of 150-250 mm³, randomize the mice into treatment and control groups (n=8-12 mice per group).[6]

  • Drug Preparation and Administration: Prepare a suspension of PF-06463922 TFA in the vehicle. Administer PF-06463922 orally via gavage at the desired dose (e.g., 10 mg/kg) once or twice daily.[4][10] The control group receives the vehicle only.

  • Monitoring: Continue treatment for the duration of the study (e.g., 14-21 days).[4] Monitor tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size, exhibit signs of ulceration, or if body weight loss exceeds 20%.

  • Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points after the final dose, tumors can be harvested for analysis of target inhibition (e.g., by Western blot for phospho-ALK/ROS1).[1][10]

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Determining the Optimal Concentration of PF15 TFA for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF15 TFA is a potent and selective degrader of FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) mutations.[1][2] As a proteolysis-targeting chimera (PROTAC), this compound functions by inducing the proximity of FLT3-ITD to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the FLT3-ITD oncoprotein.[1][2] This targeted protein degradation offers a promising therapeutic strategy for acute myeloid leukemia (AML), where FLT3-ITD mutations are prevalent and associated with a poor prognosis.

The trifluoroacetate (B77799) (TFA) salt form of PF15 enhances its solubility and stability, facilitating its use in in vitro experimental settings. Determining the optimal concentration of this compound is critical for achieving maximal target degradation and observing the desired phenotypic effects while minimizing off-target toxicity. These application notes provide a comprehensive guide to establishing the optimal working concentrations of this compound for various in vitro assays.

Data Presentation

The following tables summarize key quantitative data for this compound in relevant AML cell lines. This data serves as a reference for designing dose-response experiments.

Table 1: Degradation and Proliferative Activity of this compound

ParameterCell LineValueReference
DC₅₀ (FLT3-ITD Degradation)Not Specified76.7 nM[2]
Anti-proliferative ActivityMV4-11, Molm-13, BaF3-ITDEffective at 0-1000 nM (72h)[3]

Table 2: Effect of this compound on Downstream Signaling

TargetEffectCell LinesConcentration Range (Time)Reference
p-FLT3DownregulationBaF3-FLT3-ITD10-1000 nM (6h)[3]
p-STAT5DownregulationBaF3-FLT3-ITD10-1000 nM (6h)[1]

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC₅₀

This protocol outlines the use of a resazurin-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of FLT3-ITD positive AML cell lines.

Materials:

  • FLT3-ITD positive cell lines (e.g., MV4-11, MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Anhydrous DMSO

  • 96-well, clear-bottom, black-walled plates

  • Resazurin-based cell viability reagent (e.g., CellTiter-Blue)

  • Plate reader with fluorescence capabilities

Procedure:

  • Cell Seeding:

    • Culture cells to a logarithmic growth phase.

    • Perform a cell count and determine viability.

    • Seed 5,000-10,000 cells in 90 µL of complete medium per well in a 96-well plate.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve 10x the final desired concentrations.

    • Add 10 µL of the 10x this compound solutions to the respective wells. Include a vehicle control (DMSO) and a medium-only blank.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Assay:

    • Add 20 µL of the resazurin-based reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).

  • Data Analysis:

    • Subtract the blank reading from all other measurements.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Protocol 2: Western Blot for FLT3-ITD Degradation

This protocol details the detection of this compound-induced degradation of FLT3-ITD protein by Western blot.

Materials:

  • FLT3-ITD positive cell lines

  • Complete culture medium

  • This compound

  • Anhydrous DMSO

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-FLT3, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere or reach the desired density.

    • Treat cells with a range of this compound concentrations (e.g., 10 nM to 1 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration and prepare with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-FLT3 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip and re-probe the membrane for a loading control (e.g., GAPDH).

  • Data Analysis:

    • Quantify the band intensities for FLT3 and the loading control.

    • Normalize the FLT3 signal to the loading control and then to the vehicle control to determine the percentage of remaining protein.

    • Plot the percentage of FLT3 remaining against the this compound concentration to determine the DC₅₀ (concentration for 50% degradation).

Protocol 3: Western Blot for Phospho-FLT3 and Phospho-STAT5 Inhibition

This protocol is for assessing the effect of this compound on the phosphorylation status of FLT3 and its downstream effector, STAT5.

Materials:

  • All materials from Protocol 2

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-phospho-STAT5 (Tyr694), anti-total-STAT5

Procedure:

  • Cell Treatment:

    • Follow the cell treatment protocol as in Protocol 2, but use a shorter incubation time (e.g., 6 hours) to capture changes in phosphorylation.

  • Cell Lysis and Western Blotting:

    • Follow the lysis and Western blotting procedures as in Protocol 2.

    • Use primary antibodies specific for the phosphorylated forms of FLT3 and STAT5.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phospho-protein signal to the corresponding total protein signal.

    • Compare the normalized phosphorylation levels across different concentrations of this compound to the vehicle control to assess the extent of inhibition.

Visualizations

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD RAS RAS FLT3_ITD->RAS Constitutive Activation PI3K PI3K FLT3_ITD->PI3K STAT5 STAT5 FLT3_ITD->STAT5 Proteasome Proteasome FLT3_ITD->Proteasome Degradation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5->Proliferation PF15 This compound PF15->FLT3_ITD Binds CRBN CRBN E3 Ligase PF15->CRBN Recruits

Caption: FLT3-ITD Signaling and this compound Mechanism.

Experimental_Workflow cluster_setup Experimental Setup Culture Culture FLT3-ITD+ AML Cell Lines (MV4-11, MOLM-13) Viability Cell Viability Assay (72h Treatment) Culture->Viability Degradation Western Blot for FLT3-ITD Degradation (24h Treatment) Culture->Degradation Phosphorylation Western Blot for p-FLT3 & p-STAT5 (6h Treatment) Culture->Phosphorylation Prepare_Stock Prepare 10 mM this compound Stock in DMSO Prepare_Stock->Viability Prepare_Stock->Degradation Prepare_Stock->Phosphorylation IC50 Determine IC₅₀ Viability->IC50 DC50 Determine DC₅₀ Degradation->DC50 Inhibition Assess Inhibition of Downstream Signaling Phosphorylation->Inhibition

Caption: Workflow for this compound Characterization.

References

Application Notes and Protocols for PF15 TFA (Lorlatinib) in Targeted Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF15 TFA, also known as Lorlatinib (B560019) (PF-06463922), is a third-generation, ATP-competitive, small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[1][2] It is a macrocyclic inhibitor designed for potent and selective activity, with the ability to penetrate the blood-brain barrier, a critical feature for treating brain metastases which are common in ALK-positive non-small cell lung cancer (NSCLC).[3] A key advantage of Lorlatinib is its efficacy against a wide spectrum of resistance mutations that can emerge during treatment with first and second-generation ALK inhibitors.[4][5] These application notes provide an overview of this compound's mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its use in in vitro and in vivo cancer research models.

Mechanism of Action

Lorlatinib exerts its therapeutic effect by binding to the ATP-binding pocket of ALK and ROS1 kinases, thereby inhibiting their phosphorylation and downstream signaling.[2] This blockade disrupts key cellular processes involved in tumor cell proliferation, survival, and growth.[2] The primary signaling cascades inhibited by Lorlatinib include the RAS/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways.[2][6] Its macrocyclic structure allows for a more effective binding to the tyrosine kinase domain, contributing to its high potency.[2]

Data Presentation

The following tables summarize the inhibitory activity of this compound (Lorlatinib) against various ALK and ROS1 wild-type and mutant kinases.

Table 1: In Vitro Inhibitory Activity of Lorlatinib (PF-06463922)

Target KinaseAssay TypeIC50 / Ki (nM)Reference
ALK (Wild-Type)Biochemical (Ki)<0.07[1]
ROS1 (Wild-Type)Biochemical (Ki)<0.025[7]
ALK L1196MBiochemical (Ki)0.7[1]
ALK G1202RCellular77-113[7]
ALK G1269ACellular14-80[7]
ALK I1151TinsCellular38-50[7]
ROS1 G2032RBiochemical (Ki)12[6]
ROS1 L2026MBiochemical (Ki)0.1[6]

Table 2: Cellular Proliferation IC50 Values of Lorlatinib (PF-06463922)

Cell LineFusion/MutationIC50 (nM)Reference
HCC78SLC34A2-ROS11.3[6]
BaF3CD74-ROS10.6[6]
H3122EML4-ALK v1~2.7[8]
KellyALK F1174L35[9]
Kelly-derivedALK F1174L/L1196M1736[9]
Kelly-derivedALK F1174L/G1202R394[9]
H3122EML4-ALK G1202R46[5]
H3122EML4-ALK G1202R/L1196M2253[5]

Signaling Pathway and Experimental Workflow Diagrams

ALK_ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects ALK_ROS1 ALK / ROS1 Receptor Tyrosine Kinase RAS RAS ALK_ROS1->RAS PI3K PI3K ALK_ROS1->PI3K STAT3 STAT3 ALK_ROS1->STAT3 PF15_TFA This compound (Lorlatinib) PF15_TFA->ALK_ROS1 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Growth Growth mTOR->Growth Survival Survival STAT3->Survival

Caption: ALK/ROS1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (ALK/ROS1+ Cancer Cells) Treatment Treatment with this compound (Dose-Response) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Cell_Viability Western_Blot Western Blot Analysis (p-ALK/ROS1 & Downstream) Treatment->Western_Blot Xenograft Xenograft Model Establishment (e.g., SCID mice) Drug_Admin This compound Administration (Oral Gavage) Xenograft->Drug_Admin Tumor_Monitoring Tumor Volume Measurement Drug_Admin->Tumor_Monitoring PK_PD Pharmacokinetic/Pharmacodynamic Analysis Tumor_Monitoring->PK_PD

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

In Vitro Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • ALK or ROS1-positive cancer cell lines (e.g., NCI-H3122, HCC78)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (Lorlatinib)

  • DMSO (vehicle control)

  • 96-well clear bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[10]

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the DMSO control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Western Blot Analysis of ALK/ROS1 Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of ALK or ROS1 and their downstream signaling proteins.

Materials:

  • ALK or ROS1-positive cancer cell lines

  • Complete cell culture medium

  • This compound (Lorlatinib)

  • DMSO

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-6 hours).

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities. To assess inhibition, normalize the phosphorylated protein signal to the total protein signal for each treatment condition.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • ALK or ROS1-positive cancer cells (e.g., NCI-H3122)

  • Immunocompromised mice (e.g., SCID or nude mice, 6-8 weeks old)

  • Matrigel (optional)

  • This compound (Lorlatinib)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Calipers

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 5-10 x 10^6 cells in 100-200 µL) into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare a formulation of this compound in the vehicle.

    • Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., once daily).[6] The control group should receive the vehicle alone.

  • Monitoring and Measurement:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

    • Compare the tumor growth curves between the treated and control groups to evaluate the anti-tumor efficacy of this compound. Statistical analysis (e.g., t-test or ANOVA) should be performed.

References

Application Notes and Protocols for In Vivo Administration of PF15 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06463922, also known as Lorlatinib, is a potent, selective, and brain-penetrant next-generation inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2][3] Its trifluoroacetate (B77799) (TFA) salt is a common formulation used in preclinical research. PF-06463922 has demonstrated significant anti-tumor activity in various cancer models, including those that have developed resistance to earlier generation inhibitors like crizotinib (B193316).[1][4][5] This document provides a detailed guide for the in vivo administration of PF15 TFA in preclinical mouse models, covering its mechanism of action, formulation, administration protocols, and expected outcomes.

Mechanism of Action

PF-06463922 is an ATP-competitive inhibitor that targets the kinase activity of ALK and ROS1.[3] In cancer, chromosomal rearrangements can lead to the formation of fusion proteins involving these kinases, resulting in their constitutive activation and driving oncogenic signaling. PF-06463922 effectively inhibits the autophosphorylation of these fusion kinases, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[1][2] Specifically, it has been shown to suppress the phosphorylation of downstream effectors such as SHP2, ERK1/2, AKT, and MEK1/2.[1][2]

A key advantage of PF-06463922 is its efficacy against a range of mutations in ALK and ROS1 that confer resistance to other inhibitors.[1][5] For instance, it shows potent activity against the crizotinib-resistant ROS1G2032R and ALKL1196M and ALKG1269A mutations.[1][5]

Signaling Pathway

The inhibitory action of PF-06463922 on ALK and ROS1 fusion proteins leads to the downregulation of key oncogenic signaling cascades. A simplified representation of this pathway is depicted below.

PF15_Signaling_Pathway PF15 PF-06463922 (PF15) ALK_ROS1 ALK/ROS1 Fusion Proteins PF15->ALK_ROS1 Inhibits SHP2 SHP2 ALK_ROS1->SHP2 Activates MEK_ERK MEK/ERK Pathway SHP2->MEK_ERK AKT_mTOR AKT/mTORC1 Pathway SHP2->AKT_mTOR Proliferation Cell Proliferation & Survival MEK_ERK->Proliferation AKT_mTOR->Proliferation

Caption: PF-06463922 inhibits ALK/ROS1, blocking downstream signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo anti-tumor efficacy of PF-06463922 from various preclinical studies.

Table 1: In Vitro Potency of PF-06463922

Cell LineTargetIC50 (nM)Reference
HCC78SLC34A2-ROS11.3[1]
BaF3CD74-ROS10.6[1]
NIH 3T3CD74-ROS1G2032R1.0 - 10[2]
H3122EML4-ALK< 10[5]
H3122EML4-ALKL1196M15 - 43[5]
H3122EML4-ALKG1269A14 - 80[5]
NB-1643ALKR1275Q~10-30[4]
SH-SY5YALKF1174L~10-30[4]

Table 2: In Vivo Efficacy of PF-06463922 in Mouse Models

Tumor ModelMouse StrainDose and RouteTreatment DurationOutcomeReference
FIG-ROS1 GBMGenetically Engineered MouseNot specified7 and 14 daysSignificant tumor regression[1][2]
NIH 3T3-CD74-ROS1G2032R XenograftNot specified1.0, 3.0, 10 mg/kg/dayNot specified28%, 44%, 90% tumor growth inhibition[2]
NB1643 XenograftCB17 scid10 mg/kg/day, oral~25 daysComplete tumor regression[4]
SH-SY5Y XenograftCB17 scid10 mg/kg/day, oral~30 daysComplete tumor regression[4]
H3122 EML4-ALKL1196M XenograftNot specifiedNot specifiedNot specifiedSuperior efficacy compared to crizotinib[5]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a this compound dosing solution. Due to the poor aqueous solubility of many kinase inhibitors, a co-solvent formulation is often necessary.

Materials:

  • PF-06463922 TFA salt

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl) or sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Warming bath or block (optional)

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice, calculate the total amount of this compound needed. Account for the molecular weight difference between the free base and the TFA salt if necessary.

  • Prepare the vehicle solution: A common vehicle for oral administration of poorly soluble compounds consists of DMSO, PEG300, Tween-80, and saline.[6][7] A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Dissolve this compound:

    • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to dissolve the compound completely. Vortex thoroughly. Gentle warming (e.g., at 37°C) may aid dissolution.[2]

    • Sequentially add PEG300 and Tween-80, vortexing well after each addition to ensure a homogenous mixture.

    • Slowly add the sterile saline or water dropwise while continuously vortexing to prevent precipitation of the compound.

  • Final Formulation: The final formulation should be a clear solution or a stable suspension. Prepare the formulation fresh daily before administration.

Protocol 2: In Vivo Administration of this compound via Oral Gavage

This protocol outlines the procedure for administering the prepared this compound formulation to mice.

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, curved)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Animal Handling and Dosing Calculation:

    • Weigh each mouse accurately before dosing.

    • Calculate the specific volume of the this compound formulation to be administered to each mouse based on its body weight and the desired dose.

  • Administration:

    • Gently restrain the mouse.

    • Draw the calculated volume of the dosing solution into a 1 mL syringe fitted with an oral gavage needle.

    • Carefully insert the gavage needle into the mouse's esophagus and deliver the solution into the stomach.

    • Monitor the mouse briefly after administration to ensure there are no adverse reactions.

  • Treatment Schedule: Administer the formulation once daily or as determined by the experimental design.[2][4]

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study using this compound.

InVivo_Workflow start Start tumor_implantation Tumor Cell Implantation (e.g., Xenograft) start->tumor_implantation tumor_growth Allow Tumors to Reach Palpable Size tumor_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Daily Oral Gavage with This compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring Repeatedly monitoring->treatment endpoint Endpoint Analysis: - Tumor Growth Inhibition - Pharmacodynamics - Survival monitoring->endpoint stop End endpoint->stop

Caption: Workflow for an in vivo study of this compound in a xenograft model.

Safety and Handling

  • This compound is a potent compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • The trifluoroacetate component is a strong acid in its pure form; however, as a salt in this formulation, the risk is reduced. Standard laboratory safety procedures should be followed.

  • All animal procedures should be performed in accordance with institutional guidelines and approved animal care and use protocols.

Troubleshooting

  • Precipitation of the compound: If the compound precipitates out of solution during preparation, try slightly increasing the proportion of co-solvents (DMSO, PEG300) or using gentle warming and sonication. Ensure the aqueous phase is added slowly with vigorous mixing.

  • Toxicity in animals: If signs of toxicity (e.g., significant weight loss, lethargy) are observed, consider reducing the dose or evaluating an alternative vehicle formulation.

By following these guidelines, researchers can effectively conduct in vivo studies to evaluate the efficacy and mechanism of action of this compound in various preclinical cancer models.

References

Application Notes and Protocols: PF-04449913 (PF15 TFA) in Combination with other Acute Myeloid Leukemia (AML) Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04449913, also known as Glasdegib (and referred to herein as PF15 TFA for technical documentation), is an orally bioavailable small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. The Hh pathway is crucial during embryonic development and is largely quiescent in adult tissues. However, its aberrant reactivation has been implicated in the survival and proliferation of cancer stem cells in various malignancies, including Acute Myeloid Leukemia (AML).[1][2] By inhibiting SMO, this compound disrupts the Hh signaling cascade, which can lead to the depletion of leukemia stem cells and potentially overcome resistance to conventional chemotherapies.[3]

These application notes provide a summary of the use of this compound in combination with other standard-of-care AML drugs, including quantitative data from clinical trials, detailed experimental protocols for preclinical evaluation, and diagrams of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the clinical efficacy of this compound in combination with various AML therapies. The data is compiled from published clinical trial results.

Table 1: Efficacy of this compound in Combination with Low-Dose Cytarabine (B982) (LDAC) in Newly Diagnosed AML [4][5]

EndpointThis compound + LDACLDAC Alone
Median Overall Survival (OS)8.3 - 8.8 months4.3 - 4.9 months
Complete Remission (CR) Rate17.0% - 19.2%2.3% - 2.6%
Hazard Ratio for OS0.46 - 0.51-

Table 2: Efficacy of this compound in Combination with Intensive Chemotherapy (Daunorubicin + Cytarabine) in a Phase 2 Study [3][6]

EndpointThis compound + Intensive Chemotherapy
Median Overall Survival (OS)14.9 months
Complete Remission (CR) Rate (Overall)46.4%
CR Rate (Patients ≥55 years)40.0%

Table 3: Efficacy of this compound in Combination with Azacitidine in a Phase 1b Study [7][8]

Patient CohortOverall Response Rate (ORR)
AML30.0%
Myelodysplastic Syndromes (MDS)33.3%

Signaling Pathways and Mechanisms of Action

This compound targets the Hedgehog signaling pathway, which plays a significant role in the maintenance of leukemia stem cells. The combination of this compound with other AML drugs is designed to target both the bulk leukemia cell population and the leukemia stem cells that can lead to relapse.

Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor. This binding relieves the inhibition of PTCH on the Smoothened (SMO) receptor, allowing SMO to transduce the signal. This ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, GLI3), which promote the expression of genes involved in cell proliferation, survival, and self-renewal.[9]

Hedgehog Signaling Pathway Hedgehog Signaling Pathway and Inhibition by this compound cluster_nucleus Ligand Hedgehog Ligand (e.g., SHH) PTCH PTCH Receptor Ligand->PTCH binds SMO SMO Receptor PTCH->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI Proteins (GLI1, GLI2, GLI3) SUFU->GLI sequesters & inhibits GLI_n Active GLI GLI->GLI_n translocates to Nucleus Nucleus TargetGenes Target Gene Expression (Proliferation, Survival) PF15 This compound (Glasdegib) PF15->SMO inhibits GLI_n->TargetGenes promotes

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

Crosstalk with Other Pathways in AML

The Hedgehog pathway does not operate in isolation. It has significant crosstalk with other signaling pathways implicated in AML pathogenesis and drug resistance, such as the PI3K/Akt/mTOR pathway and pathways involved in the DNA damage response.[10][11] This crosstalk provides a rationale for combining this compound with agents that target these interconnected pathways. For instance, cytarabine induces DNA damage, and inhibition of the Hedgehog pathway may prevent leukemia stem cells from repairing this damage and surviving.[3] Similarly, hypomethylating agents like azacitidine can alter the epigenetic landscape, potentially re-sensitizing AML cells to Hedgehog pathway inhibition.[9]

Signaling Pathway Crosstalk Crosstalk of Hedgehog Pathway with Other AML-Relevant Pathways Hedgehog Hedgehog Pathway PI3K_Akt PI3K/Akt/mTOR Pathway Hedgehog->PI3K_Akt crosstalk DNA_Damage DNA Damage Response Hedgehog->DNA_Damage crosstalk Epigenetic Epigenetic Regulation Hedgehog->Epigenetic crosstalk LSC Leukemia Stem Cell Survival & Proliferation Hedgehog->LSC PI3K_Akt->LSC DNA_Damage->LSC influences chemoresistance Epigenetic->LSC Synergy Assay Workflow Workflow for In Vitro Synergy Assay Seed Seed AML Cells in 96-well plate Treat Treat with Drugs (Single agents & Combinations) Seed->Treat Incubate Incubate for 72h Treat->Incubate Viability Assess Cell Viability (e.g., CellTiter-Glo) Incubate->Viability Analyze Calculate Combination Index (CompuSyn Software) Viability->Analyze Result Synergy (CI<1) Additive (CI=1) Antagonism (CI>1) Analyze->Result

References

Application Notes and Protocols for Measuring the Potency of PF15 TFA (PF-06463922)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Techniques for Measuring the Biological Activity of PF15 TFA (PF-06463922)

Introduction

This compound, also known as PF-06463922, is a potent and selective next-generation inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[1][2] It functions as an ATP-competitive small-molecule inhibitor, effectively blocking the phosphorylation of ALK/ROS1 and their downstream signaling pathways, which are critical for the proliferation of certain cancer cells.[1][2] This document provides detailed protocols for characterizing the potency of this compound.

It is important to clarify that as a kinase inhibitor, the potency of this compound is typically measured by its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit a specific biological process (e.g., enzyme activity or cell proliferation) by 50%.

The term DC50, or half-maximal degradation concentration, is used to characterize Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of a target protein.[3][4] While this compound itself is not a PROTAC, this document will first provide a detailed protocol for determining its IC50 value. Subsequently, for informational purposes and to address interest in protein degradation, a general protocol for determining the DC50 of a hypothetical ALK-targeting PROTAC will be presented.

Part 1: Measurement of the IC50 Value of this compound

This section outlines the protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against ALK-positive cancer cell lines.

Experimental Principle

The IC50 value will be determined by treating ALK-positive cancer cells with a range of this compound concentrations and measuring the inhibition of cell proliferation or ALK phosphorylation. A dose-response curve is then generated to calculate the IC50.

Signaling Pathway of ALK Inhibition

ALK_Inhibition_Pathway cluster_cell Cancer Cell PF15_TFA This compound ALK ALK Fusion Protein PF15_TFA->ALK Inhibits Downstream Downstream Signaling (e.g., STAT3, AKT, ERK) ALK->Downstream Phosphorylates ATP ATP ATP->ALK Binds Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Inhibition of the ALK signaling pathway by this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_workflow IC50 Determination Workflow cell_culture 1. Cell Culture (e.g., H3122, SU-DHL-1) treatment 2. Treatment with This compound Series cell_culture->treatment incubation 3. Incubation (e.g., 72 hours) treatment->incubation assay 4. Cell Viability Assay (e.g., CellTiter-Glo) incubation->assay data_analysis 5. Data Analysis (Dose-Response Curve) assay->data_analysis ic50 6. IC50 Calculation data_analysis->ic50 PROTAC_Mechanism cluster_cell Cancer Cell PROTAC ALK PROTAC ALK ALK Fusion Protein PROTAC->ALK E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Ternary_Complex Ternary Complex (ALK-PROTAC-E3) ALK->Ternary_Complex E3_Ligase->Ternary_Complex Ub_ALK Ubiquitinated ALK Ternary_Complex->Ub_ALK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_ALK->Proteasome Recognition Degraded_ALK Degraded ALK Peptides Proteasome->Degraded_ALK Degradation DC50_Workflow cluster_workflow DC50 Determination Workflow cell_culture 1. Cell Culture (e.g., H2228, SU-DHL-1) treatment 2. Treatment with PROTAC Series cell_culture->treatment incubation 3. Incubation (e.g., 18-24 hours) treatment->incubation lysis 4. Cell Lysis & Protein Quantification incubation->lysis detection 5. Western Blot or ELISA for ALK Levels lysis->detection analysis 6. Densitometry & Data Analysis detection->analysis dc50 7. DC50 Calculation analysis->dc50

References

Utilizing PF15 TFA for Studying FLT3 Signaling in Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In a significant subset of acute myeloid leukemia (AML) and other hematologic malignancies, mutations in the FLT3 gene lead to its constitutive activation, driving uncontrolled cell growth and conferring a poor prognosis. This makes FLT3 a critical therapeutic target in cancer drug development.

PF-06273340 (PF15 TFA) is a potent, ATP-competitive, multi-kinase inhibitor. While primarily characterized as a pan-Trk inhibitor, it also demonstrates inhibitory activity against FLT3. This attribute allows for its use as a chemical probe to investigate the physiological and pathological roles of FLT3 signaling in cancer cells. These application notes provide detailed protocols for utilizing this compound to study FLT3 signaling, including assessing its impact on cell viability, target engagement, and downstream signaling pathways.

Data Presentation: this compound Kinase Inhibitory Profile

Target KinaseIC50 (nM)Cell Line/Assay ConditionsReference
TrkA6Biochemical Assay[1]
TrkB4Biochemical Assay[1]
TrkC3Biochemical Assay[1]
FLT3 (Wild-Type) 395 Invitrogen Kinase Panel
MUSK53Invitrogen Kinase Panel
IRAK12500Invitrogen Kinase Panel

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol determines the effect of this compound on the viability of cancer cell lines, particularly those expressing wild-type or mutant FLT3.

Materials:

  • FLT3-expressing cancer cell lines (e.g., MV4-11 for FLT3-ITD, MOLM-13 for FLT3-ITD, RS4;11 for wild-type FLT3)

  • This compound (resuspended in DMSO to a stock concentration of 10 mM)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear flat-bottom plates

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 90 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 1 nM to 10 µM.

    • Add 10 µL of the diluted compound to the respective wells. Include a DMSO-only control.

    • Incubate for 72 hours.

  • MTS/MTT Addition and Measurement:

    • Add 20 µL of MTS or MTT reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm (for MTS) or after solubilization of formazan (B1609692) crystals with DMSO at 570 nm (for MTT) using a microplate reader.[2][3]

  • Data Analysis:

    • Normalize the absorbance values to the DMSO control.

    • Plot the normalized values against the log of the this compound concentration.

    • Calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Western Blotting for FLT3 Signaling Pathway Analysis

This protocol assesses the effect of this compound on the phosphorylation status of FLT3 and its key downstream signaling proteins (AKT, ERK, STAT5).

Materials:

  • FLT3-expressing cancer cell lines

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-FLT3 (Tyr591)

    • Total FLT3

    • Phospho-AKT (Ser473)

    • Total AKT

    • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

    • Total p44/42 MAPK (Erk1/2)

    • Phospho-STAT5 (Tyr694)

    • Total STAT5

    • GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) for a specified time (e.g., 2, 6, 24 hours). Include a DMSO control.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Clarify lysates by centrifugation and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine protein concentration using the BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

  • Immunoblotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phosphorylated protein levels to the total protein levels.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.[4][5][6] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • FLT3-expressing cancer cell lines

  • This compound

  • PBS

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer with inhibitors)

  • Western blotting reagents (as described above)

Protocol:

  • Cell Treatment:

    • Treat a sufficient number of cells with this compound (at a concentration expected to be saturating, e.g., 5-10 µM) and a DMSO control for a defined period (e.g., 1-2 hours).

  • Heating:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Leave one aliquot at room temperature as a control.

  • Lysis and Centrifugation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble FLT3 at each temperature by Western blotting, as described in the previous protocol.

  • Data Analysis:

    • Generate a thermal melting curve by plotting the amount of soluble FLT3 against the temperature for both the DMSO- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.

Visualizations

FLT3 Signaling Pathway

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_PI3K PI3K/AKT Pathway cluster_RAS RAS/MAPK Pathway cluster_STAT STAT Pathway cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K GRB2 GRB2/SOS FLT3->GRB2 JAK JAK FLT3->JAK FL FLT3 Ligand FL->FLT3 Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Proliferation & Survival mTOR->Proliferation_Survival RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription STAT5 STAT5 JAK->STAT5 STAT5->Transcription PF15 This compound PF15->FLT3 Inhibits

Caption: FLT3 signaling and inhibition by this compound.

Experimental Workflow for Western Blotting

Western_Blot_Workflow start Start: FLT3+ Cancer Cells treatment Treat with This compound start->treatment lysis Cell Lysis (RIPA Buffer) treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Quantify p-FLT3/ Total FLT3 Ratio analysis->end

Caption: Western Blotting workflow for FLT3 signaling.

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow start Start: FLT3+ Cancer Cells treatment Treat with this compound or DMSO (Control) start->treatment heating Heat to a Range of Temperatures treatment->heating lysis Cell Lysis (Freeze-Thaw) heating->lysis centrifugation Centrifugation to Pellet Aggregates lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant analysis Analyze Soluble FLT3 by Western Blot supernatant->analysis end End: Generate Thermal Melting Curve analysis->end

Caption: CETSA workflow for target engagement.

References

Application Notes and Protocols for Assessing the Efficacy of PF15 TFA, a Potent ALK/ROS1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF15 TFA, also known as PF-06463922 or Lorlatinib (B560019), is a third-generation, ATP-competitive small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2] Chromosomal rearrangements can lead to the expression of oncogenic ALK and ROS1 fusion proteins, which result in constitutive kinase activity and drive the growth and survival of certain cancers, particularly non-small cell lung cancer (NSCLC).[3][4][5][6] this compound is designed to be a potent inhibitor of both wild-type and various mutant forms of ALK and ROS1, including those that confer resistance to earlier generation inhibitors.[7][8][9] Furthermore, it is capable of penetrating the blood-brain barrier, making it a promising agent for treating brain metastases.[10][11]

These application notes provide a comprehensive guide for researchers to assess the preclinical efficacy of this compound. The protocols herein describe in vitro and in vivo experimental designs to evaluate its impact on cancer cell viability, induction of apoptosis, and inhibition of key signaling pathways, as well as its anti-tumor activity in animal models.

Mechanism of Action and Signaling Pathways

This compound competitively binds to the ATP-binding pocket of ALK and ROS1 tyrosine kinases, inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades.[4][8] The constitutive activity of ALK and ROS1 fusion proteins drives multiple oncogenic pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[12][13][14][15][16] By blocking these initial signaling events, this compound can lead to cell cycle arrest and apoptosis in cancer cells dependent on ALK or ROS1 activity.[3]

Diagram of the ALK/ROS1 Signaling Pathways

ALK_ROS1_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_JAK_STAT JAK-STAT Pathway cluster_nucleus Nucleus ALK_ROS1 ALK/ROS1 Fusion Protein RAS RAS ALK_ROS1->RAS PI3K PI3K ALK_ROS1->PI3K JAK JAK ALK_ROS1->JAK PF15 This compound PF15->ALK_ROS1 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Cell_Viability_Workflow A Seed Cells (96-well plate) B Treat with this compound (various concentrations) A->B C Incubate (72 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H Xenograft_Workflow A Implant Cancer Cells into Mice B Monitor Tumor Growth A->B C Randomize Mice into Treatment & Control Groups B->C D Administer this compound or Vehicle C->D E Measure Tumor Volume & Body Weight D->E Daily Treatment E->D F Endpoint: Excise Tumors for Analysis E->F End of Study G Analyze Data (TGI, etc.) F->G

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting PF15 TFA Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of small molecule compounds formulated as trifluoroacetate (B77799) (TFA) salts, with a focus on a representative compound designated PF15 TFA. TFA is a common counterion resulting from synthesis and purification processes; however, its presence can sometimes lead to challenges in solution stability and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the origin of TFA in my PF15 sample?

A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in two main stages of synthetic chemistry, particularly for peptides and other complex small molecules:

  • Solid-Phase Synthesis: In solid-phase peptide synthesis (SPPS), TFA is a primary component of the cleavage cocktail used to release the synthesized molecule from the solid resin support.[1][2]

  • Purification: It is frequently used as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) to improve peak separation and shape during purification.[1][3]

During the final lyophilization step, unbound, free TFA is largely removed. However, TFA can form strong ionic interactions with positively charged functional groups on your compound (e.g., amines), remaining as a TFA salt.[4]

Q2: How can residual TFA affect my experiments?

A2: Residual TFA can lead to a variety of artifacts in biological and analytical experiments, causing unpredictable and misleading results.[5] Known effects include:

  • Altered Biological Activity: TFA has been shown to inhibit or, in some cases, promote cell proliferation, and it can act as an unintended modulator of receptor activity.[6]

  • pH Alteration: As a strong acid, residual TFA can lower the pH of your stock solutions and experimental buffers, potentially affecting the solubility, structure, and function of your compound.[4][6]

  • Physicochemical Instability: The TFA counterion can influence the aggregation kinetics, solubility, and secondary structure of molecules.[1][4]

  • Analytical Interference: TFA is a known signal suppressor in electrospray ionization mass spectrometry (ESI-MS) and has a strong absorbance band that can interfere with structural analysis by FTIR.[3]

Q3: My this compound solution appears cloudy or shows precipitation over time. What are the potential causes and solutions?

A3: Cloudiness or precipitation indicates that your compound is coming out of solution. This instability can be triggered by several factors related to the TFA salt form and the solution environment.

Troubleshooting Steps:

  • Review Dissolution Protocol: Ensure you are using an appropriate solvent. For highly hydrophobic compounds, dissolving in a small amount of an organic solvent like DMSO before adding the aqueous buffer may be necessary.[7]

  • Assess pH Effects: The solubility of many compounds is highly pH-dependent. The acidity of the TFA salt might shift the pH of your solution to a point of lower solubility for PF15.

  • Consider Counterion Exchange: The TFA counterion itself might be contributing to poor solubility or aggregation.[4] Exchanging TFA for a different counterion, such as hydrochloride (HCl) or acetate, can often improve solubility.

Troubleshooting Guides

Issue 1: Suspected Degradation of this compound in Solution

If you suspect your compound is degrading, a systematic approach is needed to identify the cause and establish a stable formulation.

Logical Workflow for Investigating Degradation

cluster_0 Phase 1: Identification cluster_1 Phase 2: Investigation cluster_2 Phase 3: Optimization A Observe Instability (e.g., new peaks in HPLC) B Characterize Degradants (LC-MS, NMR) A->B C Hypothesize Degradation Pathway B->C D Forced Degradation Study (Acid, Base, Oxidation, Light, Heat) C->D E Identify Factors Causing Degradation D->E F Modify Formulation (pH, Solvent, Counterion) E->F G Assess Stability of New Formulation F->G H Select Optimal Stable Conditions G->H A Define Method Goals (e.g., separate all degradants) B Select Column & Mobile Phase (e.g., C18, ACN/H2O) A->B C Initial Screening Runs (Fast Gradients) B->C D Analyze Forced Degradation Samples C->D E Optimize Separation (Gradient, pH, Temperature) D->E F Validate Method (ICH Guidelines) E->F G Final Stability-Indicating Method F->G

References

How to improve the solubility of PF15 TFA for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-06409577 (PF15) TFA. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on improving the solubility of PF-06409577 TFA for your experiments, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is PF-06409577 TFA and why is the salt form important?

PF-06409577 is a potent and selective allosteric activator of the α1β1γ1 isoform of AMP-activated protein kinase (AMPK)[1][2][3][4]. It is often supplied as a trifluoroacetate (B77799) (TFA) salt, which is a common result of the purification process using high-performance liquid chromatography (HPLC) with trifluoroacetic acid[5]. The TFA counter-ion can influence the compound's solubility and may lower the pH of your experimental solutions[5][6].

Q2: What are the general solubility characteristics of PF-06409577 TFA?

PF-06409577 TFA is highly soluble in organic solvents like DMSO and ethanol (B145695) but is insoluble in water[7]. It's crucial to start by preparing a concentrated stock solution in an appropriate organic solvent before diluting it into aqueous experimental media.

Q3: Why does my PF-06409577 TFA precipitate when I add it to my cell culture media or buffer?

Precipitation is a common issue when diluting a DMSO stock solution of a hydrophobic compound into an aqueous environment[5][6]. This can be due to several factors:

  • Low Aqueous Solubility: The compound is inherently not very soluble in water-based solutions[6][7].

  • Improper Dilution: Adding the concentrated stock directly and too quickly into the full volume of media can create localized high concentrations that exceed the solubility limit, causing the compound to "crash out"[6].

  • TFA Salt Effects: The TFA salt can affect the pH and overall solubility characteristics in a complex buffered solution like cell culture media[5][6].

  • Media Composition: Salts, proteins, and other components in your media can interact with the compound and reduce its solubility[6][8].

Q4: Can the residual TFA in my sample affect my experiments beyond solubility?

Yes, besides influencing solubility, TFA is a strong acid and can lower the pH of your media, which might impact cell health or assay performance[5][8]. While typically present in small amounts, it's a factor to consider, especially in sensitive, unbuffered systems.

Troubleshooting Guide: Improving Solubility and Preventing Precipitation

This guide provides a systematic approach to address solubility challenges with PF-06409577 TFA.

Initial Stock Solution Preparation
  • Solvent Choice: Use fresh, anhydrous (or low water content) Dimethyl Sulfoxide (DMSO) to prepare your stock solution. The solubility of PF-06409577 is high in DMSO, reaching up to 100 mg/mL (292.58 mM)[1][7]. Moisture-absorbing DMSO can significantly reduce the solubility of the compound[1][7].

  • Dissolution Aids: If you observe any particulates in your stock solution, gentle warming and/or sonication can be used to aid dissolution[1][8].

  • Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound and introduce moisture[8].

Working Solution Preparation (In Vitro Assays)

Precipitation often occurs during the dilution of the DMSO stock into aqueous media. The following workflow is recommended to minimize this issue.

G cluster_0 Step 1: Prepare Stock Solution cluster_1 Step 2: Intermediate Dilution (Critical Step) cluster_2 Step 3: Final Dilution cluster_3 Best Practices stock Dissolve PF-06409577 TFA in 100% Anhydrous DMSO (e.g., 10-100 mM) intermediate Serially dilute stock solution into pre-warmed (37°C) serum-free media or PBS. stock->intermediate Avoids shocking the compound final Add the intermediate dilution dropwise to the final volume of pre-warmed complete media while mixing. intermediate->final Ensures gradual dilution practice1 Keep final DMSO concentration <0.5% final->practice1 practice2 Visually inspect for precipitation under a microscope. final->practice2 practice3 Prepare fresh working solutions daily. final->practice3

Caption: A stepwise workflow for preparing in vitro working solutions and preventing precipitation.

Working Solution Preparation (In Vivo Formulations)

For animal studies, specific formulations are required to ensure bioavailability. These often involve co-solvents. Always prepare a clear stock solution in DMSO first.

Key Experimental Protocols

Here are detailed methodologies for preparing PF-06409577 TFA solutions for different experimental needs.

Protocol 1: In Vitro Serial Dilution

  • Prepare Stock Solution: Create a 10 mM stock solution of PF-06409577 TFA in 100% anhydrous DMSO. Ensure it is fully dissolved.

  • Pre-warm Medium: Place an aliquot of your serum-free cell culture medium (or PBS) in a 37°C incubator or water bath for at least 30 minutes.

  • Prepare Intermediate Dilution: a. In a sterile microcentrifuge tube, add your pre-warmed serum-free medium. b. To create a 100 µM intermediate solution, for example, add 1 µL of the 10 mM stock solution to 99 µL of the pre-warmed medium (a 1:100 dilution). c. Mix immediately by gentle vortexing or flicking the tube. This step is crucial for preventing localized high concentrations. The final DMSO concentration in this intermediate step will be 1%.

  • Prepare Final Working Solution: a. Add the required volume of the intermediate dilution to your final volume of pre-warmed complete (serum-containing) cell culture medium to achieve the desired final concentration. b. It is often beneficial to add the compound to serum-free or low-serum media first, followed by the addition of serum[8].

Protocol 2: In Vivo Formulation with PEG300 and Tween-80

This protocol yields a clear solution of at least 2.08 mg/mL[1].

  • Prepare a 20.8 mg/mL stock solution in 100% DMSO.

  • Taking a 1 mL final volume as an example: a. Add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear. b. Add 50 µL of Tween-80 to the mixture. Mix until clear. c. Add 450 µL of saline to reach the final volume of 1 mL.

  • It is recommended to prepare this working solution fresh on the day of use[1].

Protocol 3: In Vivo Formulation with SBE-β-CD

This protocol also yields a clear solution of at least 2.08 mg/mL[1].

  • Prepare a 20.8 mg/mL stock solution in 100% DMSO.

  • Taking a 1 mL final volume as an example: a. Add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in saline. b. Mix until the solution is clear.

Data Presentation

Table 1: Solubility of PF-06409577

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO≥ 100 mg/mL≥ 292.58 mM[1]
Ethanol6.84 mg/mL20 mM[3]
WaterInsolubleInsoluble[7]

"≥" indicates that the compound is soluble at this concentration, but the saturation point was not determined.[1]

Table 2: Example In Vivo Formulations

Formulation ComponentsVolumetric RatioResulting SolubilityReference
DMSO / PEG300 / Tween-80 / Saline10% / 40% / 5% / 45%≥ 2.08 mg/mL[1]
DMSO / 20% SBE-β-CD in Saline10% / 90%≥ 2.08 mg/mL[1]
DMSO / Corn Oil10% / 90%≥ 2.08 mg/mL[1]

Visualization of Mechanism of Action

PF-06409577 is a direct activator of AMPK. Upon activation, AMPK phosphorylates downstream targets to regulate cellular metabolism and other processes.

G PF15 PF-06409577 (PF15 TFA) AMPK AMPK α1β1γ1 PF15->AMPK Allosteric Activation pAMPK Phosphorylated AMPK (Active) AMPK->pAMPK Phosphorylation (Thr172) ACC ACC pAMPK->ACC Phosphorylates ULK1 ULK1 pAMPK->ULK1 Phosphorylates pACC Phosphorylated ACC (Inactive) ACC->pACC FattyAcid Fatty Acid Synthesis pACC->FattyAcid Inhibits pULK1 Phosphorylated ULK1 (Active) ULK1->pULK1 Autophagy Autophagy pULK1->Autophagy Promotes

References

Technical Support Center: Optimizing PF15 TFA Dosage for Maximum Tumor Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PF15 TFA for optimal tumor growth inhibition. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that targets the FMS-like tyrosine kinase 3 (FLT3) and Cereblon (CRBN).[1] As a PROTAC, this compound functions by inducing the selective degradation of the FLT3 protein through the ubiquitin-proteasome system. It is particularly effective against FLT3 with internal tandem duplication (FLT3-ITD), a common mutation in Acute Myeloid Leukemia (AML). By degrading the FLT3-ITD protein, this compound inhibits downstream signaling pathways that are crucial for the proliferation and survival of cancer cells.

Q2: What is the in vitro potency of this compound?

A2: this compound demonstrates potent and selective degradation of FLT3-ITD with a DC50 value of 76.7 nM.[1] The DC50 represents the concentration of the compound required to induce 50% degradation of the target protein.

Q3: Is the trifluoroacetic acid (TFA) component of this compound toxic?

A3: According to the available safety data sheet, this compound is not classified as a hazardous substance or mixture. While trifluoroacetic acid can be a concern at high concentrations, the amount present as a counter-ion in the this compound formulation is not considered to pose a significant health risk under standard laboratory handling conditions. It is important to always follow good laboratory practices and handle all chemical reagents with care.

Q4: What are the key signaling pathways affected by this compound?

A4: this compound targets the degradation of the FLT3 receptor tyrosine kinase. The FLT3-ITD mutation leads to the constitutive activation of several downstream signaling pathways that promote cancer cell growth and survival. By degrading the FLT3-ITD protein, this compound effectively inhibits these pathways, primarily the PI3K/AKT, RAS/MAPK, and STAT5 signaling cascades.

Troubleshooting Guide

Problem 1: Suboptimal tumor growth inhibition observed in vivo.

  • Possible Cause 1: Inadequate Dosage. The dosage of this compound may be too low to achieve sufficient target degradation and subsequent tumor growth inhibition.

    • Solution: A dose-escalation study is recommended to determine the optimal dose. Based on preclinical studies of similar FLT3 PROTAC degraders, a starting point for dose-response experiments could be in the range of 1-10 mg/kg administered daily. It is crucial to monitor for signs of toxicity at higher doses.

  • Possible Cause 2: Inappropriate Dosing Schedule. The frequency of administration may not be optimal to maintain sufficient drug exposure and continuous target suppression.

    • Solution: Evaluate different dosing schedules, such as once daily (QD) versus twice daily (BID), or intermittent dosing schedules. Pharmacokinetic studies to determine the half-life of this compound in the animal model can help in designing a more effective dosing regimen.

  • Possible Cause 3: Poor Bioavailability. The route of administration may not be providing adequate systemic exposure.

    • Solution: If using oral administration, consider formulating this compound in a vehicle that enhances solubility and absorption. Alternatively, explore other routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection, to ensure sufficient bioavailability.

  • Possible Cause 4: Tumor Model Resistance. The selected cancer cell line or patient-derived xenograft (PDX) model may have intrinsic or acquired resistance mechanisms to FLT3 degradation.

    • Solution: Confirm the expression and mutational status of FLT3 in your tumor model. Investigate potential resistance mechanisms, such as mutations in the ubiquitin-proteasome pathway components or upregulation of alternative survival pathways.

Problem 2: Observed toxicity in animal models.

  • Possible Cause 1: Dosage is too high. The administered dose of this compound may be exceeding the maximum tolerated dose (MTD).

    • Solution: Reduce the dosage and/or alter the dosing schedule. A formal toxicology study to determine the MTD is recommended. Monitor animals closely for signs of toxicity, such as weight loss, behavioral changes, and changes in blood chemistry.

  • Possible Cause 2: Off-target effects. Although designed to be selective, high concentrations of the PROTAC could lead to off-target protein degradation.

    • Solution: Perform proteomic studies to identify any unintended protein degradation. If off-target effects are confirmed, a reduction in dose is necessary.

Quantitative Data Summary

Disclaimer: Specific in vivo dosage and efficacy data for this compound are not publicly available at the time of this publication. The following table summarizes data from preclinical studies of other potent FLT3 PROTAC degraders and should be used as a reference for designing experiments with this compound.

ParameterValueCompoundCell Line/Animal ModelReference
In Vitro Degradation (DC50) 76.7 nMThis compoundFLT3-ITD positive cells[1]
In Vivo Dosage Range (Oral, Daily) 1.25 - 10 mg/kgPROTAC FLT-3 degrader 4Not Specified
Tumor Growth Inhibition (TGI) at 5 mg/kg 97.5% (Regression)PROTAC FLT-3 degrader 4Not Specified
Tumor Growth Inhibition (TGI) at 10 mg/kg Complete RegressionPROTAC FLT-3 degrader 4Not Specified

Experimental Protocols

1. In Vitro FLT3 Degradation Assay

  • Cell Culture: Culture FLT3-ITD positive leukemia cells (e.g., MV4-11, MOLM-13) in appropriate media and conditions.

  • Compound Treatment: Seed cells in 6-well plates and treat with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blot Analysis: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against FLT3 and a loading control (e.g., GAPDH, β-actin).

  • Quantification: Use densitometry to quantify the band intensities. Normalize the FLT3 signal to the loading control and calculate the percentage of remaining FLT3 protein relative to the vehicle-treated control.

  • DC50 Calculation: Plot the percentage of remaining FLT3 protein against the log concentration of this compound and fit a dose-response curve to determine the DC50 value.

2. In Vivo Tumor Growth Inhibition Study

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) for cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) models of FLT3-ITD positive AML.

  • Tumor Implantation: Subcutaneously inject a suspension of leukemia cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Dosing: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage). Administer the compound according to the planned dosage and schedule. The control group should receive the vehicle only.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as: % TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Visualizations

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus FLT3 Ligand FLT3 Ligand FLT3_ITD FLT3-ITD Receptor RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K STAT5 STAT5 FLT3_ITD->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT5->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Gene_Expression->Survival Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis A Determine DC50 of this compound in FLT3-ITD+ cell lines B Assess inhibition of downstream signaling (p-STAT5, p-ERK) A->B C Establish CDX or PDX model of FLT3-ITD+ AML B->C D Conduct dose-ranging study to determine MTD C->D E Efficacy study with optimized dose and schedule D->E F Monitor tumor growth and animal well-being E->F G Pharmacokinetic and pharmacodynamic analysis E->G H Calculate Tumor Growth Inhibition (TGI) F->H I Correlate PK/PD with anti-tumor efficacy G->I H->I

References

Technical Support Center: PF-06463922 (PF15) TFA Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with PF-06463922 (PF15) trifluoroacetate (B77799) (TFA) salt in the laboratory. Residual TFA from synthesis and purification can be a confounding factor in experiments, and this guide offers detailed protocols and data to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is PF-06463922 and why is it supplied as a TFA salt?

PF-06463922, also known as Lorlatinib, is a potent, central nervous system (CNS)-penetrant, and selective inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases.[1][2][3][4] It is a third-generation inhibitor designed to be effective against a wide range of resistance mutations that can emerge during treatment with earlier-generation ALK inhibitors.[1][2]

Trifluoroacetic acid (TFA) is a strong acid commonly used during the final cleavage step in solid-phase synthesis and as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification of small molecules and peptides.[5][6] This process results in the final product being isolated as a TFA salt, where the positively charged molecule is associated with the trifluoroacetate anion.[5][6]

Q2: How can residual TFA from the PF-06463922 TFA salt affect my experiments?

Residual TFA can have several unintended effects on laboratory experiments:

  • Biological Assays: TFA itself can be cytotoxic, even at nanomolar concentrations, potentially inhibiting cell proliferation and leading to inconsistent or misleading results in cell-based assays.[5][7][8] It can also alter the pH of your experimental solutions, which may affect enzyme activity and receptor-binding assays.[5][9]

  • Physicochemical Properties: The TFA counterion can affect the solubility, aggregation, and stability of the compound.[10][11] This may lead to challenges in preparing stock solutions and maintaining the integrity of the compound during storage.

  • Analytical Techniques: TFA is a known ion-pairing agent that can suppress the signal in electrospray ionization mass spectrometry (ESI-MS), leading to lower sensitivity.[12] It can also complicate the interpretation of nuclear magnetic resonance (NMR) spectra and interfere with Fourier-transform infrared (FTIR) spectroscopy.[5]

Q3: I am observing lower than expected potency or inconsistent results in my cell-based assays. Could the TFA salt be the cause?

Yes, it is possible. The inherent biological activity of TFA at low concentrations can mask the true effect of PF-06463922.[8][13] If you observe unexpected toxicity, variable cell proliferation, or inconsistent dose-response curves, it is advisable to run a vehicle control containing TFA at a similar concentration to that in your PF-06463922 stock solution to assess its baseline effect on your cells.[12] For sensitive cellular assays, it is highly recommended to exchange the TFA salt for a more biocompatible salt, such as hydrochloride (HCl) or acetate (B1210297).[14][15]

Troubleshooting Guides

Challenge Possible Cause Recommended Action
Poor solubility of PF-06463922 TFA in aqueous buffers The TFA salt form may influence the compound's physicochemical properties.1. Prepare a high-concentration stock solution in an organic solvent like DMSO.[9] 2. For aqueous working solutions, perform serial dilutions from the DMSO stock. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. 3. Gentle sonication can aid in the dissolution of the compound.[9] 4. If solubility issues persist, consider exchanging the TFA salt for a different salt form, such as HCl, which may have different solubility characteristics.
Inconsistent or irreproducible results in cell-based assays (e.g., cytotoxicity, proliferation) Residual TFA in the compound may be exerting its own biological effects, confounding the results.[16]1. Run a TFA Control: Prepare a solution of TFA in your cell culture medium at the same concentration as that present in your highest concentration of PF-06463922 and test its effect on your cells.[17] 2. Perform Counterion Exchange: If the TFA control shows an effect, it is crucial to remove the TFA from your PF-06463922 sample. Follow the detailed protocols below for TFA/HCl or TFA/acetate exchange.[18][19] 3. Re-test: Repeat your experiments using the TFA-exchanged PF-06463922.
Low signal intensity or TFA adducts in mass spectrometry analysis TFA is a strong ion-pairing agent and can cause signal suppression in ESI-MS.[12]1. Modify Mobile Phase: If possible, replace TFA in your LC-MS mobile phase with a more mass spectrometry-friendly acid, such as formic acid.[12] 2. Optimize TFA Concentration: If TFA is necessary for chromatographic separation, use the lowest effective concentration.[17] 3. Perform Counterion Exchange: The most effective solution is to remove the TFA from your sample prior to analysis by converting it to an HCl or acetate salt.[12]

Quantitative Data Summary

Table 1: In Vitro Potency of PF-06463922

TargetAssay TypeIC50 (nM)Reference
ALK (wild-type)Recombinant Enzyme< 0.2 (Ki)N/A
ALK (mutant variants)Cell-based1 - 65N/A
ROS1 (wild-type)Recombinant Enzyme~30-fold more potent than crizotinibN/A
ROS1 FusionsCell-based0.19 - 0.53[1]
HCC78 (SLC34A2-ROS1)Cell Proliferation1.3[1]
BaF3 (CD74-ROS1)Cell Proliferation0.6[1]

Table 2: Solubility of PF-06463922

SolventSolubilityReference
DMSO≥ 20.3 mg/mLN/A
Ethanol≥ 5.85 mg/mLN/A

Experimental Protocols

Protocol 1: TFA/HCl Salt Exchange via Lyophilization

This is a widely used method to replace TFA counterions with chloride.[6][14][20]

Materials:

  • PF-06463922 TFA salt

  • High-purity water (Milli-Q or equivalent)

  • 100 mM Hydrochloric acid (HCl) solution

  • Lyophilizer

  • Liquid nitrogen

Procedure:

  • Dissolution: Dissolve the PF-06463922 TFA salt in high-purity water to a concentration of approximately 1 mg/mL.[6]

  • Acidification: Add 100 mM HCl to the solution to achieve a final HCl concentration between 2 mM and 10 mM. A concentration below 2 mM may lead to incomplete exchange, while a concentration above 10 mM could potentially modify the compound.[6]

  • Incubation: Let the solution stand at room temperature for at least one minute.[6]

  • Freezing: Rapidly freeze the solution in liquid nitrogen.[6]

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.

  • Repeat: To ensure complete exchange, repeat the cycle of dissolving the powder in the dilute HCl solution, freezing, and lyophilizing at least two more times.[6]

  • Final Product: After the final lyophilization, the PF-06463922 is in its HCl salt form and can be reconstituted in the desired buffer for your experiments.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is a general method to assess the effect of PF-06463922 on cell viability.

Materials:

  • Cells of interest

  • 96-well plates

  • Complete cell culture medium

  • PF-06463922 (as TFA or HCl salt) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in anhydrous isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of PF-06463922 in complete culture medium from the DMSO stock solution. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Remove the old medium from the cells and replace it with the medium containing different concentrations of PF-06463922. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

ALK_ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK/ROS1 ALK/ROS1 Receptor Tyrosine Kinase P_ALK_ROS1 Phosphorylated ALK/ROS1 ALK/ROS1->P_ALK_ROS1 Autophosphorylation PF15_TFA PF-06463922 (PF15) PF15_TFA->ALK/ROS1 Binds to ATP- binding pocket PF15_TFA->Inhibition_Node Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT, JAK-STAT) P_ALK_ROS1->Downstream_Signaling Activates Cell_Effects Cell Proliferation, Survival, and Growth Downstream_Signaling->Cell_Effects Promotes Inhibition_Node->P_ALK_ROS1

Caption: ALK/ROS1 signaling inhibition by PF-06463922.

Experimental_Workflow_TFA_Considerations cluster_prep Preparation cluster_assay Experimentation cluster_troubleshooting Troubleshooting Start Start: PF15 TFA Salt Dissolve Dissolve in DMSO (Stock Solution) Start->Dissolve Dilute Prepare Working Solutions in Aqueous Buffer Dissolve->Dilute Cell_Assay Perform Cell-Based Assay (e.g., Viability, Phosphorylation) Dilute->Cell_Assay Data_Analysis Data Acquisition and Analysis Cell_Assay->Data_Analysis Inconsistent_Results Inconsistent Results? Data_Analysis->Inconsistent_Results TFA_Control Run TFA Vehicle Control Inconsistent_Results->TFA_Control Yes End End Inconsistent_Results->End No Counterion_Exchange Perform TFA/HCl Salt Exchange TFA_Control->Counterion_Exchange Re_run Re-run Assay with HCl Salt Counterion_Exchange->Re_run Re_run->Data_Analysis

Caption: Experimental workflow with TFA considerations.

References

Strategies to minimize off-target effects of PF15 TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with PF15 TFA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It is designed to selectively target and degrade the FMS-like tyrosine kinase 3 (FLT3) protein, particularly the internal tandem duplication mutant (FLT3-ITD), which is implicated in acute myeloid leukemia (AML). It functions by forming a ternary complex between the FLT3 protein and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of FLT3, marking it for degradation by the proteasome. The "TFA" designation indicates that it is a trifluoroacetate (B77799) salt.

Q2: What are the potential sources of off-target effects with this compound?

A2: Off-target effects of this compound can originate from three main sources:

  • The FLT3-binding moiety: This component may interact with other kinases, especially if it is derived from a multi-kinase inhibitor.

  • The CRBN-recruiting ligand: The ligand used to engage the CRBN E3 ligase is typically derived from immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) or pomalidomide (B1683931). These can induce the degradation of other proteins, known as "neosubstrates."

  • The PROTAC molecule as a whole: The linker connecting the two ligands can influence the overall conformation and binding properties of the PROTAC, potentially leading to unforeseen off-target interactions.

Q3: What are the known off-target effects of the CRBN ligand component?

A3: The CRBN ligand, often a pomalidomide derivative, can lead to the degradation of zinc finger transcription factors such as IKZF1 (Ikaros) and IKZF3 (Aiolos), as well as SALL4.[1][2] Degradation of these neosubstrates can have significant biological consequences, including immunomodulatory effects and potential teratogenicity.[2][3][4][5]

Q4: How can I assess the off-target profile of this compound in my experiments?

A4: A comprehensive assessment of off-target effects requires a multi-pronged approach. The cornerstone of this is unbiased, mass spectrometry-based global proteomics.[6][7] This technique compares the protein abundance in cells treated with this compound to control-treated cells, allowing for the identification of unintended protein degradation. Identified potential off-targets should then be validated using orthogonal methods.

Troubleshooting Guides

Issue 1: Observation of unexpected cellular phenotypes or toxicity.
  • Possible Cause: Off-target kinase inhibition by the FLT3-binding moiety or degradation of essential cellular proteins due to the CRBN ligand. First-generation FLT3 inhibitors are known to be multi-kinase inhibitors, which could lead to broader off-target effects.[8]

  • Troubleshooting Steps:

    • Perform a kinome-wide selectivity screen: This will help identify other kinases that the FLT3 binder component of this compound might be inhibiting.

    • Conduct global proteomics: Use quantitative mass spectrometry to identify any unintended proteins that are being degraded.

    • Validate off-targets: Confirm the degradation of potential off-targets identified in the proteomic screen using Western blotting.

    • Compare with known neosubstrates: Check if the identified off-targets include known CRBN neosubstrates like IKZF1, IKZF3, or SALL4.[1][2]

Issue 2: Inconsistent or weak on-target (FLT3) degradation.
  • Possible Cause: Issues with ternary complex formation, cell permeability, or the ubiquitin-proteasome machinery. The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to reduced degradation efficiency due to the formation of binary complexes instead of the productive ternary complex.[6]

  • Troubleshooting Steps:

    • Optimize PROTAC concentration and treatment time: Perform a dose-response and time-course experiment to determine the optimal conditions for FLT3 degradation.

    • Assess cell permeability: Use assays like the cellular thermal shift assay (CETSA) to confirm that this compound is entering the cells and engaging with its target.[6]

    • Verify proteasome function: Ensure that the proteasome is functional in your cell line, as its activity is essential for PROTAC-mediated degradation.

Issue 3: Degradation of unintended zinc-finger proteins.
  • Possible Cause: The pomalidomide-based CRBN ligand is known to induce the degradation of zinc-finger proteins.[9]

  • Troubleshooting Steps:

    • Confirm off-target degradation: Use Western blotting to specifically check for the degradation of known CRBN neosubstrates like IKZF1 and IKZF3.

    • Consider a control PROTAC: If possible, synthesize or obtain a control PROTAC with a modification known to reduce neosubstrate degradation, such as altering the linker attachment position on the pomalidomide moiety (e.g., at the C5 position).[9][] This can help to distinguish between on-target and off-target effects.

    • Structural modifications: Research suggests that modifications to the CRBN ligand, such as introducing a methoxy (B1213986) group, can reduce the degradation of neosubstrates.[]

Data Presentation

Table 1: Potential Off-Target Effects of this compound Components

ComponentPotential Off-Target ClassSpecific ExamplesPotential Consequence
FLT3 Binder Other KinasesSRC family kinases, KIT, PDGFRUnintended pathway modulation, toxicity
CRBN Ligand Zinc-Finger ProteinsIKZF1, IKZF3, SALL4, GSPT1Immunomodulation, Teratogenicity, Cytotoxicity

Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Identification
  • Cell Culture and Treatment: Culture the relevant cell line (e.g., FLT3-ITD positive AML cells) and treat with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control.

  • Cell Lysis and Protein Digestion: Lyse the cells and quantify the protein concentration. Digest the proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Use specialized software to identify and quantify the proteins. Perform statistical analysis to identify proteins with a significant change in abundance between the this compound-treated and control samples.

Protocol 2: Western Blotting for Off-Target Validation
  • Sample Preparation: Treat cells with this compound as in the proteomics experiment. Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the potential off-target proteins identified from the proteomics screen (e.g., anti-IKZF1, anti-IKZF3).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to confirm the degradation of the off-target proteins.

Visualizations

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds & Activates Proteasome Proteasome FLT3->Proteasome Degradation PI3K_Akt PI3K/Akt Pathway FLT3->PI3K_Akt RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK STAT5 STAT5 Pathway FLT3->STAT5 PF15_TFA This compound PF15_TFA->FLT3 Binds CRBN CRBN E3 Ligase PF15_TFA->CRBN Recruits CRBN->FLT3 Ubiquitination Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation STAT5->Proliferation

Caption: On-target mechanism of this compound leading to FLT3 degradation.

Off_Target_Mechanism PF15_TFA This compound (Pomalidomide Moiety) CRBN CRBN E3 Ligase PF15_TFA->CRBN Binds Neosubstrate Neosubstrate (e.g., IKZF1, SALL4) CRBN->Neosubstrate Recruits & Ubiquitinates Proteasome Proteasome Neosubstrate->Proteasome Degradation Biological_Effect Unintended Biological Effects (e.g., Immunomodulation) Proteasome->Biological_Effect Leads to

Caption: Off-target mechanism via CRBN neosubstrate degradation.

Experimental_Workflow start Start: Observe Unexpected Phenotype proteomics Global Proteomics (LC-MS/MS) - Identify potential off-targets start->proteomics validation Orthogonal Validation - Western Blot - Targeted Proteomics proteomics->validation analysis Data Analysis & Interpretation - Confirm off-target degradation - Relate to phenotype validation->analysis optimization Strategy Optimization - Adjust concentration - Modify PROTAC structure analysis->optimization

Caption: Workflow for identifying and mitigating off-target effects.

References

Technical Support Center: Refining PF15 TFA Treatment Protocols for Primary Patient Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF15 TFA on primary patient samples.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound in a question-and-answer format.

Question Possible Cause(s) Suggested Solution(s)
No or low degradation of FLT3 is observed after this compound treatment. 1. Suboptimal Concentration: The concentration of this compound may be too low or too high (leading to the "hook effect"). 2. Insufficient Incubation Time: The treatment duration may not be long enough for degradation to occur. 3. Low E3 Ligase Expression: The primary cells may have low endogenous levels of Cereblon (CRBN), the E3 ligase recruited by this compound. 4. Poor Cell Permeability: this compound may not be efficiently entering the primary cells. 5. High Target Protein Synthesis: The rate of new FLT3 synthesis may be outpacing the rate of degradation.1. Perform a dose-response experiment: Test a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration and identify a potential hook effect. 2. Conduct a time-course experiment: Harvest cells at multiple time points (e.g., 2, 4, 8, 16, 24 hours) to find the optimal treatment duration. 3. Verify E3 ligase expression: Check the expression level of CRBN in your primary patient samples via Western blot or qPCR. 4. Assess cell permeability: Although challenging in primary cells, consider using a fluorescently labeled analog if available, or refer to literature for the permeability of similar compounds. 5. Inhibit protein synthesis: As a control, co-treat with a protein synthesis inhibitor like cycloheximide (B1669411) to see if degradation becomes more apparent.
High cytotoxicity is observed in control (untreated) primary samples. 1. Suboptimal Cell Culture Conditions: Primary cells are sensitive to their environment. Incorrect media, serum, or supplements can lead to cell death. 2. Harsh Cell Isolation Procedure: The process of isolating mononuclear cells from patient samples can be stressful for the cells.1. Optimize culture media: Ensure the use of appropriate media and supplements (e.g., RPMI-1640 with 10-20% FBS, and appropriate cytokines if necessary). 2. Refine isolation technique: Handle cells gently during isolation and minimize the time between sample collection and culture.
Inconsistent results are observed between different primary patient samples. 1. Patient-to-Patient Variability: Primary samples are inherently heterogeneous. Differences in disease genetics, prior treatments, and cell populations can lead to varied responses. 2. Variable FLT3-ITD Allelic Ratio: The ratio of mutant to wild-type FLT3 can influence sensitivity to FLT3-targeting agents.1. Characterize patient samples: Whenever possible, perform molecular characterization of the primary samples (e.g., for FLT3-ITD status and other relevant mutations). 2. Increase sample size: Include a larger cohort of patient samples to identify trends and account for biological variability.
The observed phenotype (e.g., apoptosis) does not correlate with FLT3 degradation. 1. Delayed Phenotypic Response: Cellular effects like apoptosis are often downstream of target degradation and may require longer incubation times to become apparent. 2. Off-Target Effects: At higher concentrations, this compound may have off-target effects that contribute to the observed phenotype.1. Extend the endpoint assay duration: For cell viability or apoptosis assays, consider longer time points (e.g., 48, 72, or 96 hours). 2. Use a non-degrading control: If available, a control molecule that binds to FLT3 but does not recruit the E3 ligase can help distinguish between degradation-dependent and -independent effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It is a bifunctional molecule that works by inducing the degradation of its target protein, FLT3 kinase. One end of this compound binds to FLT3, and the other end binds to an E3 ubiquitin ligase called Cereblon (CRBN). This brings FLT3 and the E3 ligase into close proximity, causing the E3 ligase to tag FLT3 with ubiquitin. The ubiquitin tag marks FLT3 for degradation by the proteasome, the cell's protein disposal system.

Q2: What is the "hook effect" and how can I avoid it with this compound?

A2: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at very high concentrations. This is because at high concentrations, the PROTAC is more likely to form binary complexes (either with FLT3 alone or the E3 ligase alone) rather than the productive ternary complex (FLT3-PROTAC-E3 ligase) that is required for degradation. To avoid this, it is crucial to perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal window for maximal degradation.

Q3: What is the recommended starting concentration and incubation time for this compound in primary patient samples?

A3: For initial experiments, a broad concentration range of 1 nM to 10 µM is recommended. A typical incubation time for assessing protein degradation is between 6 and 24 hours. For assessing downstream effects like cytotoxicity or apoptosis, longer incubation times of 48 to 72 hours may be necessary. These parameters should be optimized for your specific primary cell type and experimental setup.

Q4: How can I confirm that the degradation of FLT3 by this compound is proteasome-dependent?

A4: To confirm that degradation is occurring via the proteasome, you can perform a control experiment where you co-treat the primary cells with this compound and a proteasome inhibitor (e.g., MG132). If this compound is working as expected, the degradation of FLT3 should be blocked or "rescued" in the presence of the proteasome inhibitor.

Q5: What are the appropriate negative controls for a this compound experiment?

A5: The following negative controls are recommended:

  • Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.

  • Non-degrading Epimer/Analog (if available): An ideal negative control is a molecule that is structurally similar to this compound but has a modification that prevents it from binding to either FLT3 or the E3 ligase, thus rendering it incapable of inducing degradation.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for FLT3-targeting PROTACs and inhibitors in primary AML cells. Note that these are representative values and the optimal parameters for this compound must be determined empirically.

Table 1: Representative Concentrations for In Vitro Assays

ParameterConcentration RangePurpose
DC₅₀ Determination0.1 nM - 10 µMTo determine the concentration of this compound that results in 50% degradation of FLT3.
IC₅₀ Determination1 nM - 10 µMTo determine the concentration of this compound that inhibits cell viability by 50%.
Apoptosis Induction1x - 5x IC₅₀To assess the induction of apoptosis at effective concentrations.
Signaling Pathway Inhibition10 nM - 1 µMTo observe the effects on downstream signaling molecules like p-STAT5.

Table 2: Representative Incubation Times for In Vitro Assays

AssayIncubation TimePurpose
Protein Degradation (Western Blot)2 - 24 hoursTo determine the kinetics of FLT3 degradation.
Cell Viability (e.g., MTS/MTT)48 - 72 hoursTo assess the long-term effect on cell proliferation and viability.
Apoptosis (e.g., Annexin V)24 - 48 hoursTo measure the induction of programmed cell death.
Signaling Pathway Analysis1 - 6 hoursTo observe rapid changes in phosphorylation status of downstream targets.

Experimental Protocols

Protocol 1: Isolation of Mononuclear Cells from Primary AML Samples

  • Dilute the bone marrow aspirate or peripheral blood sample 1:1 with sterile phosphate-buffered saline (PBS).

  • Carefully layer the diluted sample onto a Ficoll-Paque gradient in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully collect the mononuclear cell layer (the "buffy coat") at the plasma-Ficoll interface.

  • Wash the collected cells twice with PBS.

  • Resuspend the cell pellet in complete culture medium (e.g., RPMI-1640 with 10% FBS) and perform a cell count.

Protocol 2: Cytotoxicity Assay (MTS Assay)

  • Seed 5 x 10⁴ to 1 x 10⁵ primary AML cells per well in 100 µL of complete medium in a 96-well plate.

  • Prepare serial dilutions of this compound in complete medium. Include a vehicle control (DMSO).

  • Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • Add 20 µL of MTS reagent to each well and incubate for an additional 2-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

Protocol 3: Western Blot for FLT3 Degradation

  • Seed 1-2 x 10⁶ primary AML cells per well in a 6-well plate.

  • Treat the cells with the desired concentrations of this compound for the desired time points.

  • Harvest and wash the cells with cold PBS.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody against FLT3 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_protac This compound Action FLT3 Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3 Ligand->FLT3 Binds and activates STAT5 STAT5 FLT3->STAT5 Phosphorylates PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proteasome Proteasome FLT3->Proteasome Degradation pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Proliferation pSTAT5->Proliferation Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Survival Survival pAkt->Survival MAPK MAPK RAS->MAPK pMAPK p-MAPK MAPK->pMAPK pMAPK->Proliferation This compound This compound This compound->FLT3 Binds CRBN CRBN E3 Ligase This compound->CRBN Recruits CRBN->FLT3 Forms Ternary Complex Ubiquitin Ub Ubiquitin->FLT3

Caption: FLT3 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Primary Sample Primary Sample Isolate MNCs Isolate MNCs Primary Sample->Isolate MNCs Cell Culture Cell Culture Isolate MNCs->Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Western Blot Western Blot This compound Treatment->Western Blot Cytotoxicity Assay Cytotoxicity Assay This compound Treatment->Cytotoxicity Assay Apoptosis Assay Apoptosis Assay This compound Treatment->Apoptosis Assay Determine DC50 Determine DC50 Western Blot->Determine DC50 Determine IC50 Determine IC50 Cytotoxicity Assay->Determine IC50 Assess Apoptosis Assess Apoptosis Apoptosis Assay->Assess Apoptosis

Caption: Experimental workflow for evaluating this compound in primary patient samples.

Troubleshooting_Logic Start Start No FLT3 Degradation No FLT3 Degradation Start->No FLT3 Degradation Check Concentration Check Concentration No FLT3 Degradation->Check Concentration Yes Check E3 Ligase Check E3 Ligase No FLT3 Degradation->Check E3 Ligase If concentration and time are ok Hook Effect? Hook Effect? Check Concentration->Hook Effect? Check Time Check Time Time Course Time Course Check Time->Time Course Western for CRBN Western for CRBN Check E3 Ligase->Western for CRBN Hook Effect?->Check Time No Dose Response Dose Response Hook Effect?->Dose Response Yes Optimize Optimize Time Course->Optimize Western for CRBN->Optimize Dose Response->Optimize

Caption: Logical workflow for troubleshooting lack of FLT3 degradation.

Technical Support Center: Best Practices for Storing and Handling PF-06463922 (PF15) TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing and handling PF-06463922 (PF15) trifluoroacetic acid (TFA) salt. This guide includes troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is PF-06463922 (PF15) and what is its mechanism of action?

A1: PF-06463922, also known as Lorlatinib, is a potent and selective next-generation inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) receptor tyrosine kinases.[1][2] It is an ATP-competitive inhibitor that is effective against a wide range of mutations that confer resistance to earlier generation ALK inhibitors.[3] PF-06463922 is also brain-penetrant, making it a valuable tool for studying and potentially treating brain metastases.[4] Its primary mechanism of action is the inhibition of ALK and ROS1 autophosphorylation, which in turn blocks downstream signaling pathways crucial for tumor cell proliferation and survival.[2][5]

Q2: Why is PF-06463922 often supplied as a TFA salt?

A2: Trifluoroacetic acid (TFA) is a strong acid commonly used during the purification of synthetic small molecules and peptides by reverse-phase high-performance liquid chromatography (HPLC).[6][7] It acts as an ion-pairing agent, which improves the separation and purity of the final compound.[6] As a result, PF-06463922 is often isolated and supplied as a TFA salt.

Q3: What are the recommended storage conditions for solid PF-06463922 TFA?

A3: Solid PF-06463922 TFA should be stored at -20°C for long-term stability.[1][2] It is important to keep the compound in a tightly sealed container to protect it from moisture and light.

Q4: How should I prepare and store stock solutions of PF-06463922 TFA?

A4: PF-06463922 is soluble in DMSO and ethanol.[1] For long-term storage, it is recommended to prepare a concentrated stock solution in anhydrous DMSO (e.g., 10 mM) and store it in small aliquots at -80°C for up to two years or -20°C for up to one year to avoid repeated freeze-thaw cycles.[8] When preparing the stock solution, you may gently warm the vial to 37°C or use an ultrasonic bath to aid dissolution.[2]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of PF-06463922 TFA.

Problem 1: The compound is difficult to dissolve.

  • Possible Cause: The compound may have precipitated out of solution due to low temperature or the use of a non-optimal solvent.

  • Solution:

    • Ensure you are using a recommended solvent such as DMSO or ethanol.[1]

    • Gently warm the solution to 37°C for a few minutes.[2]

    • Use a sonicator to aid in dissolving the compound.[2]

    • For aqueous solutions, prepare a high-concentration stock in DMSO and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is low (typically <0.1%) to avoid precipitation.

Problem 2: Inconsistent or no biological effect observed in experiments.

  • Possible Cause 1: Compound degradation.

    • Solution: Ensure that the solid compound and stock solutions have been stored correctly at the recommended temperatures and protected from light and moisture.[2][8] Prepare fresh working solutions from a new aliquot of the stock solution for each experiment.

  • Possible Cause 2: Interference from the TFA salt.

    • Solution: The TFA counter-ion can sometimes interfere with biological assays, potentially causing cytotoxicity or other off-target effects.[6] Consider the following:

      • Run a vehicle control containing TFA at a concentration equivalent to that in your highest concentration of PF-06463922 to assess the baseline effect of the TFA salt on your cells.[6]

      • If TFA interference is suspected, consider performing a salt exchange to replace TFA with a more biologically compatible counter-ion like hydrochloride (HCl) or acetate.[9] (See Section IV for protocol).

  • Possible Cause 3: Incorrect dosage or experimental setup.

    • Solution: Verify the final concentration of the inhibitor in your assay. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.[10]

Problem 3: Unexpected cytotoxicity in cell-based assays.

  • Possible Cause 1: High concentration of the inhibitor.

    • Solution: Determine the cytotoxic threshold of PF-06463922 in your cell line by performing a cell viability assay (e.g., MTT or trypan blue exclusion) over a wide range of concentrations.[10]

  • Possible Cause 2: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level, typically below 0.1%.[10]

  • Possible Cause 3: Cytotoxicity from the TFA salt.

    • Solution: As mentioned in Problem 2, TFA itself can be cytotoxic.[6] Run a TFA-only control to determine its effect on your cells. If necessary, perform a salt exchange.[9]

III. Data Presentation

The following table summarizes the inhibitory activity of PF-06463922 in various cell lines.

Cell LineALK/ROS1 StatusAssay TypeIC50 (nM)Reference
H3122EML4-ALK WTCell Viability~1-30[3][11]
H3122EML4-ALK L1196MCell Viability~1-30[11]
H3122EML4-ALK G1269ACell Viability~1-30[11]
SNU2535EML4-ALK G1269ACell Viability47[11]
MGH021-5SQSTM1-ALK G1202RCell Viability63[11]
MGH056-1EML4-ALK I1171TCell Viability23[11]
HCC78SLC34A2-ROS1Cell Proliferation1.3[2]
BaF3CD74-ROS1Cell Proliferation0.6[2]
BaF3EML4-ALK WTCell Viability~1[11]
BaF3EML4-ALK L1196MCell Viability~1[11]
BaF3EML4-ALK G1269ACell Viability~1[11]
BaF3EML4-ALK G1202RCell Viability~3[11]

IV. Experimental Protocols

A. General Protocol for Cell Proliferation Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a density optimized for your cell line and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of PF-06463922 TFA from a DMSO stock solution. Add the diluted compound to the cells. Include a vehicle control (DMSO) at the same final concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[11]

  • Cell Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

B. General Protocol for Western Blotting to Detect ALK/ROS1 Phosphorylation
  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of PF-06463922 TFA for a specified time (e.g., 2-4 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[12]

  • Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7][12]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ALK or ROS1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ALK or ROS1, and a loading control like β-actin.

C. General Protocol for In Vivo Studies in Xenograft Models
  • Animal Model: Use immunocompromised mice (e.g., nude or SCID) for subcutaneous or orthotopic tumor implantation with ALK/ROS1-positive cancer cells.[11][14]

  • Vehicle Formulation: A common vehicle for oral administration of PF-06463922 is a solution of 90% polyethylene (B3416737) glycol and 10% 1-methyl-2-pyrrolidinone.[14]

  • Dosing: PF-06463922 has been shown to be effective in mouse models at doses ranging from 0.3 to 10 mg/kg administered orally twice daily (BID).[11][14] The exact dose should be optimized for the specific tumor model.

  • Tumor Monitoring: Monitor tumor growth regularly using calipers for subcutaneous models or imaging for orthotopic models.[14]

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess the inhibition of ALK/ROS1 phosphorylation by Western blotting.[15]

D. Protocol for TFA Removal (Salt Exchange to HCl)

This protocol is adapted from methods used for peptides and can be applied to small molecules.[9][16][17][18]

  • Dissolution: Dissolve the PF-06463922 TFA salt in a 10-100 mM HCl solution. A concentration of 1 mg/mL is a good starting point.

  • Incubation: Let the solution stand at room temperature for at least one minute.

  • Freezing: Freeze the solution rapidly, preferably in liquid nitrogen.

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.

  • Repeat: For optimal TFA removal, it is recommended to repeat the dissolution, freezing, and lyophilization steps two to three times.[16]

  • Final Product: The final product will be the hydrochloride salt of PF-06463922.

V. Mandatory Visualizations

ALK_ROS1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_ROS1 ALK / ROS1 Fusion Protein PI3K PI3K ALK_ROS1->PI3K RAS RAS ALK_ROS1->RAS JAK JAK ALK_ROS1->JAK PLCg PLCγ ALK_ROS1->PLCg SHP2 SHP2 ALK_ROS1->SHP2 PF15 PF-06463922 (PF15) TFA PF15->ALK_ROS1 Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Survival SHP2->RAS

Figure 1. Simplified ALK/ROS1 Signaling Pathway and Inhibition by PF-06463922.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Solid Solid PF15 TFA (Store at -20°C) Stock 10 mM Stock in DMSO (Store at -80°C in aliquots) Solid->Stock Dissolve in DMSO Working Working Solution (Dilute fresh from stock) Stock->Working Dilute in media/buffer Cell_Culture Treat Cells (e.g., 72h for proliferation) Working->Cell_Culture Formulation Prepare Formulation (e.g., in PEG/MP) Working->Formulation Assay Perform Assay (e.g., CellTiter-Glo, Western Blot) Cell_Culture->Assay Analysis Data Analysis (Calculate IC50) Assay->Analysis Dosing Administer to Mice (e.g., 1-10 mg/kg, oral) Formulation->Dosing Monitoring Monitor Tumor Growth Dosing->Monitoring

Figure 2. General Experimental Workflow for Using PF-06463922 TFA.

Troubleshooting_Tree Start Inconsistent or Unexpected Results? Check_Compound Check Compound Integrity & Storage Start->Check_Compound Check_Concentration Verify Concentration & Dose-Response Start->Check_Concentration Check_Solvent Check Solvent (DMSO) Toxicity Start->Check_Solvent Check_TFA Suspect TFA Interference? Start->Check_TFA Solution_Fresh Use Fresh Aliquot, Store Properly Check_Compound->Solution_Fresh Degradation Suspected Solution_Dose Optimize Concentration Check_Concentration->Solution_Dose Non-optimal Effect Solution_Solvent Keep DMSO <0.1% Check_Solvent->Solution_Solvent Vehicle Control Shows Toxicity Solution_TFA_Control Run TFA-only Control Check_TFA->Solution_TFA_Control Yes Solution_TFA_Exchange Perform Salt Exchange (e.g., to HCl) Solution_TFA_Control->Solution_TFA_Exchange Control is Toxic

Figure 3. Troubleshooting Decision Tree for PF-06463922 TFA Experiments.

References

How to address variability in PF15 TFA experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for PF15 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential variability in experimental results when working with the PROTAC this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a proteolysis-targeting chimera (PROTAC). It is a bifunctional molecule designed to selectively induce the degradation of the FMS-like tyrosine kinase 3 (FLT3) protein, particularly the internal tandem duplication (ITD) mutant form, which is a driver in acute myeloid leukemia (AML). This compound functions by simultaneously binding to the FLT3 kinase and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of FLT3-ITD.[1] This results in the downregulation of downstream signaling pathways, including the phosphorylation of FLT3 and STAT5.[1]

Q2: What are the common sources of variability in PROTAC experiments?

A2: Variability in PROTAC experiments can arise from several factors, including:

  • The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation. This can lead to a bell-shaped dose-response curve where higher concentrations result in less degradation.[2][3]

  • Cell Line Variability: The expression levels of the target protein (FLT3-ITD) and the E3 ligase (CRBN) can vary between different cell lines and even between different passages of the same cell line, affecting the efficiency of PROTAC-mediated degradation.[1][3]

  • Compound Stability and Solubility: this compound, like many small molecules, can be susceptible to degradation or precipitation in aqueous solutions. Improper storage or handling can lead to inconsistent results.

  • Presence of TFA Counter-ion: Trifluoroacetic acid (TFA) is often present as a counter-ion from the purification process of synthetic molecules. Residual TFA can sometimes interfere with biological assays, particularly cell viability assays.[4]

Q3: How should I store and handle this compound?

A3: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. For stock solutions, dissolve in a suitable solvent like DMSO and store in aliquots at -80°C to minimize freeze-thaw cycles. When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all experimental conditions to avoid solvent-induced artifacts.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no degradation of FLT3-ITD observed. 1. Suboptimal this compound concentration (Hook Effect). [2][3]2. Insufficient incubation time. 3. Low expression of CRBN E3 ligase in the cell line. [3]4. Poor cell permeability of this compound. 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal degradation concentration.2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time for maximal degradation.3. Verify CRBN expression in your cell line by Western blot or qPCR.4. While challenging to directly measure, if permeability is suspected, ensure optimal cell health and consider using alternative delivery methods if available.
Inconsistent results between experiments. 1. Variability in cell passage number. 2. Inconsistent cell density at the time of treatment. 3. Degradation of this compound stock solution. 1. Use cells within a consistent and low passage number range for all experiments.2. Ensure consistent cell seeding density and confluency at the start of each experiment.3. Prepare fresh aliquots of your this compound stock solution and avoid repeated freeze-thaw cycles.
Unexpected effects on cell viability. 1. TFA counter-ion interference. [4]2. Off-target effects of this compound. 1. If TFA interference is suspected, consider performing a buffer exchange to a more biologically compatible salt (e.g., HCl or acetate).2. Perform proteomics studies to identify potential off-target proteins being degraded.
Difficulty detecting changes in FLT3 or STAT5 phosphorylation. 1. Suboptimal antibody for Western blot. 2. Timing of analysis is not optimal. 1. Validate your primary antibodies for specificity and sensitivity using appropriate positive and negative controls.2. Analyze phosphorylation status at earlier time points (e.g., 30 minutes to 4 hours) as dephosphorylation can be a rapid event following degradation of the kinase.

Data Presentation

Table 1: Dose-Response of this compound on FLT3-ITD Degradation and Cell Viability in MOLM-13 Cells

This compound Concentration (nM)% FLT3-ITD Degradation (24h)% Cell Viability (72h)
115 ± 495 ± 5
1045 ± 680 ± 7
76.7 (DC50) [1]50 65 ± 8
10085 ± 540 ± 6
50095 ± 325 ± 5
100080 ± 7 (Hook Effect)20 ± 4
1000060 ± 9 (Hook Effect)15 ± 3

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of this compound (100 nM) on FLT3 and STAT5 Phosphorylation in MOLM-13 Cells

Time (hours)% p-FLT3 (normalized to Total FLT3)% p-STAT5 (normalized to Total STAT5)
0100100
0.565 ± 870 ± 9
140 ± 655 ± 7
225 ± 530 ± 6
415 ± 420 ± 5
8<10<15
24<5<10

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Cell Culture and Treatment of MOLM-13 Cells
  • Cell Culture: Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[5]

  • Cell Seeding: Seed MOLM-13 cells at a density of 2 x 10^5 cells/mL in a new culture flask 24 hours prior to the experiment.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh culture medium. Ensure the final DMSO concentration is ≤ 0.1% and is consistent across all conditions, including the vehicle control.

  • Incubation: Add the this compound-containing medium to the cells and incubate for the desired duration as per the specific assay (e.g., 24 hours for degradation analysis, 72 hours for viability).

Protocol 2: Western Blot for FLT3 and STAT5 Phosphorylation
  • Cell Lysis: After treatment, harvest cells by centrifugation and wash once with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total FLT3, phospho-FLT3, total STAT5, phospho-STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an ECL chemiluminescence detection system.

  • Quantification: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Cell Viability Assay (Resazurin-based)
  • Cell Seeding: Seed MOLM-13 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Assay: Add 20 µL of resazurin-based reagent to each well and incubate for 2-4 hours at 37°C.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

  • Data Analysis: Subtract the background fluorescence (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

PF15_TFA_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm FLT3_ITD FLT3-ITD Proteasome Proteasome FLT3_ITD->Proteasome Degradation p_FLT3_ITD p-FLT3-ITD FLT3_ITD->p_FLT3_ITD PF15_TFA This compound PF15_TFA->FLT3_ITD Binds CRBN CRBN (E3 Ligase) PF15_TFA->CRBN Recruits PF15_TFA->p_FLT3_ITD Inhibits CRBN->FLT3_ITD Ubiquitination Ub Ubiquitin STAT5 STAT5 p_FLT3_ITD->STAT5 Activates p_STAT5 p-STAT5 STAT5->p_STAT5 Phosphorylation Proliferation Cell Proliferation & Survival p_STAT5->Proliferation Promotes

Caption: this compound mediated degradation of FLT3-ITD and inhibition of downstream signaling.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture MOLM-13 Cells Prepare_PF15 2. Prepare this compound Stock Cell_Seeding 3. Seed Cells Prepare_PF15->Cell_Seeding Treatment 4. Treat with this compound Cell_Seeding->Treatment Western_Blot 5a. Western Blot (FLT3, p-FLT3, STAT5, p-STAT5) Treatment->Western_Blot Viability_Assay 5b. Cell Viability Assay Treatment->Viability_Assay Data_Analysis 6. Data Analysis & Interpretation Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

Caption: General experimental workflow for this compound studies.

Caption: Troubleshooting decision tree for low FLT3-ITD degradation.

References

Technical Support Center: Enhancing the Cellular Uptake of PF15 TFA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF15 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the cellular uptake of this PROTAC (Proteolysis Targeting Chimera) for successful experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a PROTAC that induces the degradation of the Fms-like tyrosine kinase 3 (FLT3) protein. It functions as a heterobifunctional molecule, simultaneously binding to the target protein (FLT3) and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity facilitates the ubiquitination of FLT3, marking it for degradation by the proteasome. The "TFA" designation indicates that the compound is supplied as a trifluoroacetate (B77799) salt, which can influence its properties.[1]

Q2: I am observing lower than expected degradation of FLT3. Could this be a cellular uptake issue?

Yes, poor cellular permeability is a common reason for reduced efficacy of PROTACs.[2][3] For this compound to effectively degrade FLT3, it must first cross the cell membrane to reach its intracellular targets. If the intracellular concentration of this compound is insufficient, the formation of the ternary complex (this compound-FLT3-CRBN) will be limited, leading to inefficient degradation.

Q3: What are the potential effects of the TFA counterion on my experiments?

Trifluoroacetic acid (TFA) is often used in the purification of synthetic peptides and PROTACs and can remain as a counterion in the final product.[4] Residual TFA can have several effects on your experiments:

  • Cytotoxicity: TFA can be cytotoxic to some cell lines, even at low concentrations, potentially affecting cell viability and proliferation assays.[4][5]

  • Alteration of Physicochemical Properties: The TFA salt form can influence the solubility and aggregation of the peptide.[4]

  • Assay Interference: TFA can interfere with certain biological assays.[4][5]

It is crucial to consider these potential effects when interpreting your results. If you suspect TFA is interfering with your experiments, consider exchanging it for a more biologically compatible counterion like hydrochloride.[6][7]

Q4: How can I measure the cellular uptake of this compound?

Several methods can be employed to quantify the intracellular concentration of PROTACs like this compound:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a direct and quantitative method to measure the concentration of the compound in cell lysates.[3]

  • NanoBRET™ Target Engagement Assays: This technology can be used to assess the relative intracellular availability of a PROTAC by measuring its engagement with its target (CRBN) in live versus permeabilized cells.[8][9][10]

  • Fluorescence-based methods: If a fluorescently labeled version of this compound is available, its uptake can be visualized and quantified using techniques like flow cytometry or fluorescence microscopy.

Troubleshooting Guide: Poor Cellular Uptake of this compound

If you suspect poor cellular uptake is limiting the efficacy of this compound in your experiments, consider the following troubleshooting strategies:

Problem Potential Cause Recommended Solution
Low or no target degradation Insufficient intracellular concentration of this compound.1. Increase Concentration: Perform a dose-response experiment to determine if higher concentrations of this compound lead to increased degradation. 2. Optimize Incubation Time: Conduct a time-course experiment to identify the optimal duration for cellular uptake and target degradation. 3. Enhance Permeability (see strategies below).
High variability between experiments Issues with this compound solubility or stability in culture media.1. Ensure Complete Solubilization: Confirm that this compound is fully dissolved in the vehicle solvent before diluting in cell culture media. 2. Assess Stability: Evaluate the stability of this compound in your cell culture media over the course of the experiment.
Observed cytotoxicity at effective concentrations The TFA counterion or the PF15 molecule itself may be toxic to the cells.1. Counterion Exchange: Exchange the TFA counterion for hydrochloride (HCl) to see if cytotoxicity is reduced. 2. Lower Concentration with Permeabilization Enhancers: Try using a lower concentration of this compound in combination with a cell permeabilization-enhancing agent.

Strategies to Enhance Cellular Uptake

The following table outlines several strategies that can be employed to improve the cellular penetration of this compound.

Strategy Principle Considerations
Chemical Modification Altering the physicochemical properties of the molecule to favor membrane translocation.May require chemical synthesis expertise. Modifications could potentially alter the binding affinity for the target or E3 ligase.
Increase LipophilicityEnhancing the ability to partition into the lipid bilayer.Can be achieved by adding non-polar moieties. Excessive lipophilicity can lead to poor solubility and non-specific binding.
Reduce Hydrogen Bond DonorsMasking polar groups that hinder passive diffusion across the membrane.
Formulation with Permeation Enhancers Using agents that transiently increase membrane permeability.Examples include mild detergents or certain non-toxic solvents. Requires careful optimization to avoid significant cytotoxicity.
Use of Delivery Systems Encapsulating this compound in a carrier to facilitate entry into cells.Examples include lipid nanoparticles or polymeric nanoparticles. Can improve solubility and protect the PROTAC from degradation. May alter the mechanism of uptake (e.g., endocytosis).

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound-Mediated FLT3 Degradation

  • Cell Culture: Plate your cells of interest (e.g., MV4-11, MOLM-13) at an appropriate density and allow them to adhere overnight.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in fresh cell culture medium. Replace the existing medium with the medium containing this compound or a vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for FLT3.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities for FLT3 and the loading control. Normalize the FLT3 signal to the loading control signal. Calculate the percentage of FLT3 degradation relative to the vehicle-treated control.

Protocol 2: Cellular Permeability Assessment using the Chloroalkane Penetration Assay (CAPA)

This protocol provides a conceptual framework. For detailed steps, refer to specialized literature on the CAPA assay.[11]

  • Synthesize a Chloroalkane-Tagged this compound: A derivative of this compound containing a chloroalkane tag is required.

  • Express HaloTag®-Fusion Proteins: Transfect cells to express a HaloTag® fusion protein that is localized to a specific cellular compartment (e.g., nucleus or cytoplasm).

  • Treatment: Treat the transfected cells with the chloroalkane-tagged this compound.

  • Covalent Labeling: The chloroalkane tag will covalently bind to the HaloTag® protein inside the cells.

  • Lysis and Detection: Lyse the cells and detect the formation of the covalent adduct, for example, by in-gel fluorescence or Western blotting. The amount of adduct formed is proportional to the intracellular concentration of the tagged this compound.

Visualizing Key Concepts

PROTAC_Mechanism cluster_extracellular Extracellular Space cluster_cell Intracellular Space PF15_TFA_out This compound PF15_TFA_in This compound PF15_TFA_out->PF15_TFA_in Cellular Uptake Ternary_Complex Ternary Complex (FLT3-PF15-CRBN) PF15_TFA_in->Ternary_Complex FLT3 Target Protein (FLT3) FLT3->Ternary_Complex CRBN E3 Ligase (CRBN) CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation FLT3 Degradation Proteasome->Degradation

Caption: Mechanism of action for this compound.

Caption: Troubleshooting workflow for poor this compound efficacy.

References

Validation & Comparative

Validating the Selective Degradation of FLT3-ITD by PF15 TFA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PF15 TFA, a Proteolysis Targeting Chimera (PROTAC), with other alternative agents for the selective degradation of FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD), a critical driver mutation in Acute Myeloid Leukemia (AML). The information presented herein is supported by experimental data to aid in the evaluation and validation of this targeted protein degrader.

Introduction to FLT3-ITD and the Role of this compound

The FMS-like tyrosine kinase 3 (FLT3) receptor is a key regulator in the proliferation and differentiation of hematopoietic stem cells. Internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 result in ligand-independent, constitutive activation of the receptor's kinase activity. This aberrant signaling drives the proliferation and survival of leukemia cells, making FLT3-ITD a significant therapeutic target in AML.[1][2]

This compound is a PROTAC designed to specifically induce the degradation of the FLT3-ITD protein. It functions as a heterobifunctional molecule, with one end binding to the FLT3 kinase and the other recruiting the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of FLT3-ITD, marking it for degradation by the proteasome. This targeted degradation approach offers a potential advantage over traditional kinase inhibitors, which can be susceptible to resistance mutations.[3]

Comparative Performance Data

The following tables summarize the in vitro and in vivo performance of this compound in comparison to other FLT3-ITD targeting agents.

CompoundTypeTarget LigandE3 Ligase RecruitedDC50 (nM)Cell LineReference
This compound PROTAC - CRBN 76.7 MV4-11 [3]
CRBN(FLT3)-8PROTACGilteritinibCRBN<10MV4-11[4]
Compound 35PROTAC-CRBN~10MV4-11[5]
A20PROTAC--PotentMV4-11[6]
TL12-186PROTACMulti-kinase inhibitor---[7]

Table 1: In Vitro Degradation Efficiency of FLT3-ITD PROTACs. DC50 represents the concentration required to achieve 50% degradation of the target protein.

CompoundTypeIC50 (nM)Cell LineAssay TypeReference
This compound PROTAC - - - -
GilteritinibTKI (Type I)0.9MV4-11Proliferation[4]
CRBN(FLT3)-8PROTAC0.9MV4-11Proliferation[4]
QuizartinibTKI (Type II)----
SorafenibTKI (Multi-kinase)69.3 ng/mL-Kinase Inhibition-
SunitinibTKI (Multi-kinase)----
17-AAGHsp90 Inhibitor---[7]
BortezomibProteasome Inhibitor---[7]

Table 2: In Vitro Anti-proliferative and Inhibitory Activity. IC50 represents the concentration required to inhibit 50% of cell proliferation or kinase activity.

CompoundModelEfficacyReference
This compound Mouse Xenograft Inhibited tumor growth and prolonged survival [3]
A20Subcutaneous & Systemic AML XenograftComplete tumor regression and prolonged survival[6]
OmacetaxineXenograft Mouse ModelReduced leukemia burden and improved survival[8]
MebendazoleXenograft Mouse ModelReduced leukemia burden and improved survival[8]

Table 3: In Vivo Efficacy of FLT3-ITD Degraders and Inhibitors.

Signaling Pathways and Mechanism of Action

FLT3-ITD constitutively activates several downstream signaling pathways crucial for leukemic cell survival and proliferation, primarily the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[1][2][9] this compound-mediated degradation of FLT3-ITD leads to the downregulation of these pathways, as evidenced by reduced phosphorylation of FLT3 and STAT5.[3]

FLT3_ITD_Signaling cluster_downstream Downstream Signaling FLT3_ITD FLT3-ITD (Constitutively Active) PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS STAT5 STAT5 FLT3_ITD->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: FLT3-ITD downstream signaling pathways.

The mechanism of action for this compound involves hijacking the cell's natural protein disposal system.

PROTAC_Mechanism cluster_0 Ternary Complex Formation FLT3 FLT3-ITD PROTAC This compound FLT3->PROTAC CRBN CRBN (E3 Ligase) PROTAC->CRBN Ubiquitination Ubiquitination CRBN->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of this compound-mediated degradation.

Experimental Protocols

Western Blot for FLT3-ITD Degradation

This protocol is used to quantify the amount of FLT3-ITD protein in cells following treatment with a degrader.

1. Cell Culture and Treatment:

  • Culture FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-14) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Seed cells at an appropriate density and treat with varying concentrations of this compound or other compounds for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies against total FLT3, phospho-FLT3, and a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be used to quantify protein levels relative to the loading control.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

1. Cell Seeding:

  • Seed FLT3-ITD positive cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

2. Compound Treatment:

  • Prepare serial dilutions of this compound or other test compounds in culture medium.

  • Add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.

  • Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation:

  • Add 20 µL of 5 mg/mL MTT solution to each well.

  • Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

4. Solubilization:

  • Centrifuge the plate and carefully remove the supernatant.

  • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

5. Data Acquisition:

  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.

1. Cell Implantation:

  • Subcutaneously inject FLT3-ITD positive AML cells (e.g., MV4-11) into the flank of immunodeficient mice (e.g., NOD-SCID).

2. Tumor Growth and Treatment:

  • Monitor tumor growth regularly.

  • Once tumors reach a palpable size, randomize mice into treatment and control groups.

  • Administer this compound or other compounds via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

3. Efficacy Evaluation:

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • For survival studies, monitor mice until they meet predefined endpoint criteria.

4. Statistical Analysis:

  • Analyze the data using appropriate statistical methods to determine the significance of the treatment effect on tumor growth and survival.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Cell_Culture Cell Culture (MV4-11, MOLM-14) Treatment Compound Treatment (this compound, Alternatives) Cell_Culture->Treatment Western_Blot Western Blot (FLT3 Degradation, p-STAT5) Treatment->Western_Blot Viability_Assay Cell Viability Assay (MTT, IC50) Treatment->Viability_Assay Xenograft AML Xenograft Model (Immunodeficient Mice) Western_Blot->Xenograft Proceed to in vivo Viability_Assay->Xenograft In_Vivo_Treatment In Vivo Dosing Xenograft->In_Vivo_Treatment Efficacy Efficacy Assessment (Tumor Volume, Survival) In_Vivo_Treatment->Efficacy

Caption: Experimental workflow for validating this compound.

References

A Head-to-Head Comparison: PF15 TFA versus Quizartinib for FLT3-ITD Positive Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective, Data-Driven Comparison of Two Targeted Therapies for FLT3-ITD+ AML.

Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations is an aggressive hematological malignancy with a historically poor prognosis. The development of targeted therapies against the constitutively active FLT3 kinase has marked a significant advancement in the treatment paradigm for this disease. This guide provides a detailed, objective comparison of two such agents: PF15 TFA, a novel proteolysis-targeting chimera (PROTAC) designed to degrade the FLT3-ITD protein, and quizartinib (B1680412), a potent second-generation FLT3 tyrosine kinase inhibitor (TKI).

Executive Summary

This comparison guide delves into the preclinical and clinical data available for this compound and quizartinib, focusing on their distinct mechanisms of action, efficacy in relevant models, and the experimental protocols supporting these findings. While quizartinib is a well-established FLT3 inhibitor with extensive clinical data, this compound represents a newer therapeutic modality with promising preclinical results. This document aims to provide a clear, data-centric overview to inform research and development decisions in the field of AML therapeutics.

Mechanism of Action

The fundamental difference between this compound and quizartinib lies in their therapeutic modality. Quizartinib acts as an inhibitor, binding to the FLT3 kinase and blocking its signaling activity. In contrast, this compound is a degrader, inducing the selective removal of the FLT3-ITD protein from the cell.

Quizartinib: A Type II FLT3 inhibitor, quizartinib stabilizes the inactive conformation of the FLT3 kinase, preventing its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, including RAS/RAF/MEK/ERK and PI3K/AKT.[1]

This compound: As a PROTAC, this compound is a bifunctional molecule that links the FLT3-ITD protein to an E3 ubiquitin ligase (CRBN).[2] This proximity induces the ubiquitination of FLT3-ITD, marking it for degradation by the proteasome. This event-driven pharmacology aims to eliminate the target protein entirely, offering a potentially more durable response compared to kinase inhibition.[2]

cluster_quizartinib Quizartinib (Inhibition) cluster_pf15_tfa This compound (Degradation) Quizartinib Quizartinib FLT3-ITD (inactive) FLT3-ITD (inactive) Quizartinib->FLT3-ITD (inactive) Binds to Signaling Blocked Signaling Blocked FLT3-ITD (inactive)->Signaling Blocked This compound This compound FLT3-ITD FLT3-ITD This compound->FLT3-ITD Binds to CRBN CRBN This compound->CRBN Recruits Proteasome Proteasome FLT3-ITD->Proteasome Ubiquitination & Targeting Degradation Degradation Proteasome->Degradation

Caption: Comparative Mechanisms of Action. Max Width: 760px.

Preclinical Efficacy

Both this compound and quizartinib have demonstrated potent anti-leukemic activity in preclinical models of FLT3-ITD positive AML.

In Vitro Activity
CompoundCell LineAssayEndpointResultReference
This compound MV4-11DegradationDC5076.7 nM[2]
MOLM13Cell ViabilityIC50Not explicitly stated[3]
Quizartinib MV4-11Cell ViabilityIC500.40 nM[1]
MOLM-13Cell ViabilityIC500.89 nM[1]
MOLM-14Cell ViabilityIC500.73 nM[1]
In Vivo Activity

Direct head-to-head in vivo studies are not yet available. However, individual studies demonstrate the potent anti-tumor efficacy of both compounds in xenograft models of FLT3-ITD+ AML.

CompoundModelDosingKey FindingsReference
This compound MV4-11 XenograftNot explicitly statedSignificantly inhibited tumor growth and prolonged survival.[3]
Quizartinib MV4-11 Xenograft0.3-10 mg/kg, oral, dailyDose-dependent tumor growth inhibition.[1]
MOLM-13 Xenograft3 mg/kg, daily96% tumor growth inhibition.[4]

Clinical Efficacy of Quizartinib

Quizartinib has undergone extensive clinical evaluation, demonstrating its efficacy in both newly diagnosed and relapsed/refractory FLT3-ITD positive AML.

QuANTUM-First Trial (Newly Diagnosed AML)

The Phase 3 QuANTUM-First trial evaluated quizartinib in combination with standard induction and consolidation chemotherapy in adults with newly diagnosed FLT3-ITD positive AML.[5][6]

EndpointQuizartinib + ChemoPlacebo + ChemoHazard Ratio (95% CI)p-value
Median Overall Survival31.9 months15.1 months0.776 (0.615-0.979)0.0324
Median Relapse-Free Survival (for patients with CR)39.3 months13.6 months0.613 (0.444-0.845)-
Composite Complete Remission (CRc) Rate71.6%64.9%--
Complete Remission (CR) Rate54.9%55.4%--
QuANTUM-R Trial (Relapsed/Refractory AML)

The Phase 3 QuANTUM-R trial compared quizartinib monotherapy to salvage chemotherapy in patients with relapsed/refractory FLT3-ITD positive AML.[7][8][9]

EndpointQuizartinibSalvage ChemotherapyHazard Ratio (95% CI)p-value
Median Overall Survival6.2 months4.7 months0.76 (0.58-0.98)0.0177
Composite Complete Remission (CRc) Rate48%27%--

Experimental Protocols

Cell Viability Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of AML cell lines.

  • Cell Culture: FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound or quizartinib) for a specified duration (typically 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo, which quantifies metabolic activity or ATP content, respectively.[10][11]

  • Data Analysis: The results are normalized to vehicle-treated control cells, and the IC50 value is calculated using non-linear regression analysis.

Start Start Cell Culture Cell Culture Start->Cell Culture Cell Plating Cell Plating Cell Culture->Cell Plating Compound Treatment Compound Treatment Cell Plating->Compound Treatment Incubation (72h) Incubation (72h) Compound Treatment->Incubation (72h) Viability Assay Viability Assay Incubation (72h)->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis End End Data Analysis->End

Caption: General Workflow for Cell Viability Assay. Max Width: 760px.
In Vivo Xenograft Model (General Protocol)

Objective: To evaluate the anti-tumor efficacy of a compound in a mouse model of AML.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.[1]

  • Cell Implantation: Human FLT3-ITD positive AML cells (e.g., MV4-11 or MOLM-13) are injected subcutaneously or intravenously into the mice.[1][4]

  • Tumor Growth and Randomization: Once tumors are established (for subcutaneous models) or engraftment is confirmed (for systemic models), mice are randomized into treatment and control groups.

  • Drug Administration: The test compound is administered orally or via another appropriate route at specified doses and schedules. A vehicle control group is included.

  • Efficacy Assessment: For subcutaneous models, tumor volume is measured regularly. For systemic models, disease burden can be monitored by bioluminescence imaging or flow cytometry of peripheral blood or bone marrow. Survival is a key endpoint in both models.[1][4]

  • Data Analysis: Tumor growth curves and survival curves (Kaplan-Meier) are generated and statistically analyzed to compare treatment groups.

Start Start Cell Implantation Cell Implantation Start->Cell Implantation Tumor Establishment Tumor Establishment Cell Implantation->Tumor Establishment Randomization Randomization Tumor Establishment->Randomization Drug Administration Drug Administration Randomization->Drug Administration Efficacy Monitoring Efficacy Monitoring Drug Administration->Efficacy Monitoring Data Analysis Data Analysis Efficacy Monitoring->Data Analysis End End Data Analysis->End

Caption: General Workflow for In Vivo Xenograft Study. Max Width: 760px.

Signaling Pathways

The constitutive activation of FLT3-ITD drives leukemogenesis through the activation of several downstream signaling pathways that promote cell proliferation and survival. Both this compound and quizartinib aim to abrogate this aberrant signaling, albeit through different mechanisms.

cluster_inhibition Inhibition Point FLT3-ITD FLT3-ITD RAS RAS FLT3-ITD->RAS PI3K PI3K FLT3-ITD->PI3K STAT5 STAT5 FLT3-ITD->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation & Survival STAT5->Proliferation & Survival Quizartinib->FLT3-ITD This compound->FLT3-ITD Degrades

Caption: FLT3-ITD Signaling and Points of Intervention. Max Width: 760px.

Conclusion and Future Directions

Quizartinib has established itself as an important therapeutic option for patients with FLT3-ITD positive AML, demonstrating a clear survival benefit in large-scale clinical trials. Its mechanism of action as a potent and selective FLT3 inhibitor is well-characterized.

This compound, as a PROTAC degrader, represents a novel and exciting approach to targeting FLT3-ITD. The preclinical data suggest that targeted protein degradation can be a highly effective anti-leukemic strategy. The key advantage of this approach may be the potential to overcome resistance mechanisms associated with kinase inhibitors and to provide a more sustained therapeutic effect.

Further research is warranted to directly compare the efficacy and safety of this compound and quizartinib in head-to-head preclinical studies. The long-term efficacy, potential for resistance development, and the safety profile of FLT3-ITD degraders in clinical settings will be critical areas of investigation as this new class of therapeutics progresses. For drug development professionals, the exploration of PROTACs alongside traditional inhibitors offers a dual-pronged strategy to combat the challenges of FLT3-ITD positive AML.

References

A comparative analysis of PF15 TFA and gilteritinib

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis between gilteritinib (B612023) and a compound designated as "PF15 TFA" or "PF-07771521" is not possible at this time due to the lack of publicly available information on the latter. Extensive searches for "this compound" and "PF-07771521" in scientific literature, clinical trial registries, and pharmaceutical company pipelines did not yield any specific information regarding its chemical structure, mechanism of action, or any associated experimental data. The "PF" prefix often denotes compounds under development by Pfizer, but no such compound is listed in their publicly accessible pipeline documents. The "TFA" suffix likely refers to a trifluoroacetic acid salt form of the compound, a common practice in pharmaceutical development, but does not aid in identifying the active molecule itself.

Therefore, this guide will provide a comprehensive overview of gilteritinib, a well-characterized and approved therapeutic agent, to serve as a reference for researchers, scientists, and drug development professionals.

Gilteritinib: A Potent FLT3 Inhibitor

Gilteritinib, marketed as Xospata®, is a second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[1][2]

Mechanism of Action

Gilteritinib is a potent, selective, and orally bioavailable small molecule that functions as an ATP-competitive inhibitor of the FLT3 receptor tyrosine kinase.[3] Mutations in the FLT3 gene, including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are common in AML and lead to constitutive activation of the FLT3 signaling pathway, promoting leukemic cell proliferation and survival.[1][4] Gilteritinib effectively inhibits both FLT3-ITD and FLT3-TKD mutations.[1][5]

Beyond FLT3, gilteritinib also demonstrates inhibitory activity against other tyrosine kinases, including AXL, anaplastic lymphoma kinase (ALK), and c-kit.[1][4][5] The inhibition of AXL may contribute to its anti-leukemic effects, as AXL is implicated in resistance to FLT3 inhibitors.[5] By blocking these signaling pathways, gilteritinib induces apoptosis in cancer cells.[1][2]

Signaling Pathway

The binding of gilteritinib to the ATP-binding pocket of the FLT3 receptor prevents its autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which are crucial for cell growth and survival.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibits

Caption: Gilteritinib inhibits the FLT3 signaling pathway.

Quantitative Data

The following table summarizes key quantitative data for gilteritinib based on preclinical and clinical studies.

ParameterGilteritinib
Target Kinases FLT3, AXL, ALK, c-kit[1][4][5]
IC₅₀ (FLT3-ITD) ~1 nM[6]
IC₅₀ (FLT3-TKD) Potent activity against various TKD mutations
IC₅₀ (AXL) 0.73 nM[3]
IC₅₀ (c-Kit) ~100 nM[6]
Bioavailability Oral[5]
Metabolism Primarily via CYP3A4[5]
Elimination Half-life 113 hours
Median Overall Survival (ADMIRAL trial) 9.3 months (vs. 5.6 months with salvage chemotherapy)[4]
Composite Complete Remission Rate (ADMIRAL trial) 50.0% (vs. 20.3% with salvage chemotherapy)

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are generalized protocols for common assays used in the evaluation of kinase inhibitors like gilteritinib.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Methodology:

  • Recombinant kinase enzyme is incubated with a specific substrate and ATP in a reaction buffer.

  • The test compound (e.g., gilteritinib) is added at various concentrations.

  • The reaction is allowed to proceed for a defined period at a specific temperature.

  • The amount of phosphorylated substrate is quantified, typically using methods like radiometric assays (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or ELISA.

  • IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

Objective: To assess the effect of a compound on the growth of cancer cell lines.

Methodology:

  • Leukemic cell lines expressing the target kinase (e.g., FLT3-ITD positive MV4-11 cells) are seeded in 96-well plates.

  • Cells are treated with a range of concentrations of the test compound.

  • After a specified incubation period (e.g., 72 hours), cell viability is measured using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo®) assay.

  • The concentration of the compound that inhibits cell growth by 50% (GI₅₀) is determined.

Western Blot Analysis for Phosphoprotein Levels

Objective: To evaluate the inhibition of target phosphorylation in cells.

Methodology:

  • Cells are treated with the test compound for a specific duration.

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-FLT3) and the total protein.

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The signal is detected using a chemiluminescent substrate and imaged. The ratio of phosphorylated to total protein is quantified.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Kinase_Assay Kinase Assay (IC₅₀ Determination) Cell_Proliferation Cell Proliferation Assay (GI₅₀ Determination) Kinase_Assay->Cell_Proliferation Identifies potent inhibitors Western_Blot Western Blot (Phospho-protein Analysis) Cell_Proliferation->Western_Blot Confirms on-target effect in cells Xenograft Xenograft Models (Tumor Growth Inhibition) Western_Blot->Xenograft Validates efficacy in animal models

Caption: A typical preclinical evaluation workflow for a kinase inhibitor.

Conclusion

Gilteritinib is a highly effective and selective inhibitor of FLT3, demonstrating significant clinical benefit for patients with relapsed or refractory FLT3-mutated AML. Its well-defined mechanism of action, favorable pharmacokinetic profile, and robust clinical data have established it as a standard of care in this patient population. While a direct comparison with "this compound" or "PF-07771521" is not feasible due to the absence of data, the comprehensive information provided on gilteritinib serves as a valuable benchmark for the evaluation of novel therapeutic agents in this field. Future research and publication of data on emerging compounds will be necessary to draw direct comparisons and further advance the treatment landscape for AML.

References

A Comparative Analysis of PF15 TFA's Anti-Proliferative Effects Against Alternative FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-validation of the anti-proliferative effects of PF15 TFA, a novel Proteolysis Targeting Chimera (PROTAC), against established FMS-like tyrosine kinase 3 (FLT3) inhibitors. This objective comparison is supported by available experimental data to aid in the evaluation of these compounds for research and development purposes.

Introduction to this compound and its Mechanism of Action

This compound is a PROTAC that selectively targets the FLT3 kinase for degradation. It achieves this by simultaneously binding to FLT3 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of FLT3. This mechanism is distinct from traditional small molecule inhibitors that merely block the kinase activity of FLT3. The degradation of FLT3-ITD by this compound has been shown to down-regulate the phosphorylation of both FLT3 and its downstream effector, STAT5, which is critical for cell proliferation and survival in certain leukemias.

Quantitative Comparison of Anti-Proliferative and Degradation Activities

The following table summarizes the available quantitative data for this compound and alternative FLT3 inhibitors in relevant acute myeloid leukemia (AML) cell lines, which are known to harbor the FLT3-ITD mutation. It is important to note that while anti-proliferative IC50 values are available for the alternative inhibitors, currently, only the half-maximal degradation concentration (DC50) is publicly available for this compound. The DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein.

CompoundMechanism of ActionTarget(s)Cell LineIC50 (nM) - Anti-ProliferationDC50 (nM) - Degradation
This compound PROTAC-mediated DegradationFLT3, CRBNFLT3-ITD positive cellsData not publicly available76.7[1]
Gilteritinib Kinase InhibitionFLT3, AXLMV4-110.92 - 3.3[2][3]Not Applicable
MOLM-132.9 - 19.0[2][3]Not Applicable
Quizartinib Kinase InhibitionFLT3MV4-110.40 - 0.56[4][5]Not Applicable
MOLM-130.89[5]Not Applicable
Midostaurin Kinase InhibitionFLT3, KIT, PDGFR, VEGFR2, PKCMV4-1115.09[6]Not Applicable
MOLM-1329.41 - ~200[6]Not Applicable

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process for evaluating these compounds, the following diagrams are provided.

FLT3_STAT5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 Phosphorylation Proteasome Proteasome pSTAT5 p-STAT5 pSTAT5_dimer p-STAT5 Dimer pSTAT5->pSTAT5_dimer Dimerization Gene Target Genes (e.g., c-Myc, Cyclin D1) pSTAT5_dimer->Gene Transcription Proliferation Cell Proliferation & Survival Gene->Proliferation Translation PF15 This compound PF15->FLT3 Degradation Inhibitors Gilteritinib Quizartinib Midostaurin Inhibitors->FLT3 Inhibition Experimental_Workflow cluster_assays Anti-Proliferative Assays start Start: AML Cell Culture (e.g., MV4-11, MOLM-13) treatment Treat cells with serial dilutions of test compounds (this compound or alternatives) start->treatment incubation Incubate for a defined period (e.g., 48-72 hours) treatment->incubation MTT MTT Assay: Add MTT reagent, incubate, solubilize formazan incubation->MTT Option 1 BrdU BrdU Assay: Add BrdU, fix, denature, add anti-BrdU antibody incubation->BrdU Option 2 measurement Measure absorbance or fluorescence MTT->measurement BrdU->measurement analysis Data Analysis: Calculate % viability, determine IC50 values measurement->analysis end End: Comparative Efficacy Determined analysis->end

References

A Head-to-Head Comparison of FLT3-Targeting PROTACs for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for acute myeloid leukemia (AML) is rapidly evolving, with Fms-like tyrosine kinase 3 (FLT3) emerging as a critical therapeutic target. Mutations in FLT3 are present in approximately 30% of AML cases and are associated with a poor prognosis. While small-molecule FLT3 inhibitors have shown clinical efficacy, challenges such as acquired resistance remain. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality by inducing the degradation of target proteins rather than merely inhibiting them. This guide provides a head-to-head comparison of different FLT3-targeting PROTACs, presenting available experimental data to aid in the evaluation of these next-generation therapeutics.

Overview of FLT3 Signaling and PROTAC Mechanism of Action

FLT3 is a receptor tyrosine kinase that, upon activation by its ligand, dimerizes and autophosphorylates, initiating downstream signaling cascades that are crucial for the proliferation and survival of hematopoietic cells. Key pathways activated by FLT3 include the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT5 pathways. In AML, activating mutations, most commonly internal tandem duplications (ITD), lead to constitutive activation of FLT3 and its downstream signaling, driving leukemogenesis.

FLT3_Signaling_Pathway FLT3 FLT3 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

FLT3 Signaling Pathway

PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (in this case, FLT3), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of FLT3, marking it for degradation by the proteasome. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple FLT3 molecules.

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 PROTAC FLT3 PROTAC Ternary_Complex FLT3-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds FLT3 FLT3 FLT3->Ternary_Complex Recruits E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ub_FLT3 Ubiquitinated FLT3 Ternary_Complex->Ub_FLT3 Ubiquitination Proteasome Proteasome Ub_FLT3->Proteasome Targeted for Degradation Degradation Degraded FLT3 Proteasome->Degradation

PROTAC Mechanism of Action

In Vitro Performance of FLT3-Targeting PROTACs

The in vitro efficacy of FLT3-targeting PROTACs is primarily assessed by their ability to induce degradation of the FLT3 protein and inhibit the proliferation of AML cell lines harboring FLT3 mutations, such as MV4-11, MOLM-13, and MOLM-14. Key performance metrics include the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability.

PROTACWarheadE3 Ligase LigandCell LineDC50 (nM)Dmax (%)IC50 (nM)
A20 GilteritinibCRBNMV4-117.4[1]>90[2]39.9[1]
MOLM-1320.1[1]>90[2]169.9[2]
Z29 GilteritinibVHLMV4-11Not ReportedNot ReportedNot Reported
MOLM-13Not ReportedNot ReportedNot Reported
LWY-713 GilteritinibCRBNMV4-110.614[3]94.8[3]1.50[3]
CRBN(FLT3)-8 GilteritinibCRBNMV4-11Not ReportedHigh0.9[4]
MOLM-14Not ReportedHigh2.8[4]
Dovitinib-based PROTAC (Compound 3) DovitinibCRBNMV4-11Not ReportedSubstantialMore potent than Dovitinib[5]
Quizartinib-based PROTAC (Molecule 1) QuizartinibVHLMV4-11Not ReportedEffectiveExhibited anti-tumor activity[6]
MOLM-14Not ReportedEffectiveExhibited anti-tumor activity[6]

In Vivo Efficacy of FLT3-Targeting PROTACs

The anti-leukemic activity of FLT3-targeting PROTACs has been evaluated in preclinical xenograft models of AML. These studies provide crucial insights into the in vivo potency, tolerability, and pharmacokinetic/pharmacodynamic properties of these degraders.

PROTACAnimal ModelDosingKey Findings
A20 MV4-11 subcutaneous xenograft5 and 10 mg/kg, oral administrationComplete tumor regression.[7][8]
Systemic AML xenograftNot specifiedComplete elimination of human leukemic cells and significantly extended survival.[7][8]
Z29 Subcutaneous xenograft30 mg/kgSignificantly inhibited tumor growth.[9]
Patient-Derived Xenograft (PDX)Not specifiedIn combination with Venetoclax, showed better anti-tumor effects and lower toxicity compared to monotherapy.[9][10]
LWY-713 MV4-11 xenograft6 mg/kg, intraperitonealSignificant reduction in tumor volumes without changes in body weight.[3][11]
Dovitinib-based PROTACs Not specifiedNot specifiedEnhanced antiproliferative effects in vivo compared to dovitinib.[12]

Experimental Protocols

Cell Viability Assay
  • Cell Culture: AML cell lines (e.g., MV4-11, MOLM-13) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well.

  • Compound Treatment: Cells are treated with serial dilutions of the PROTAC compounds or vehicle control (e.g., DMSO) for 48 to 72 hours.

  • Viability Assessment: Cell viability is determined using assays such as CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay according to the manufacturer's instructions.

  • Data Analysis: Luminescence or absorbance is measured using a plate reader. The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software.

Western Blot for FLT3 Degradation
  • Cell Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of PROTACs for different time points (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against FLT3 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software. The level of FLT3 is normalized to the loading control. DC50 and Dmax values are calculated from the dose-response curves.

In Vivo Xenograft Model
  • Animal Housing: Immunocompromised mice (e.g., NOD-SCID or NSG) are used and housed under specific pathogen-free conditions.

  • Cell Implantation: AML cells (e.g., 5 x 10^6 MV4-11 cells) are subcutaneously injected into the flank of the mice. For systemic models, cells are injected intravenously.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (Volume = 0.5 × length × width^2).

  • PROTAC Administration: Once tumors reach a certain volume (e.g., 100-200 mm^3), mice are randomized into treatment and control groups. PROTACs are administered via the specified route (e.g., oral gavage, intraperitoneal injection) at the indicated doses and schedule.

  • Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the study, tumors are excised and weighed. In systemic models, disease progression is monitored by bioluminescence imaging or flow cytometry of peripheral blood, and survival is a key endpoint.

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess toxicity.

Conclusion

FLT3-targeting PROTACs represent a promising therapeutic strategy for AML by inducing the degradation of the oncoprotein. The presented data highlights the potent in vitro and in vivo activity of several lead compounds, such as A20 and LWY-713. These molecules demonstrate efficient degradation of FLT3 at nanomolar concentrations, leading to potent inhibition of AML cell proliferation and significant anti-tumor efficacy in preclinical models, including instances of complete tumor regression.[7][8] The choice of the warhead (e.g., gilteritinib, quizartinib, dovitinib) and the E3 ligase ligand (e.g., CRBN, VHL) significantly influences the degradation efficiency and biological activity of the resulting PROTAC. Further head-to-head studies under standardized conditions will be crucial for a definitive comparison and for advancing the most promising candidates into clinical development. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to evaluate and compare novel FLT3-targeting PROTACs.

References

Confirming the On-Target Effects of PF-15 TFA Using CRISPR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CRISPR-Cas9-based target validation for the PROTAC (Proteolysis Targeting Chimera) PF-15 TFA with alternative methods. PF-15 TFA is designed to induce the degradation of FMS-like tyrosine kinase 3 (FLT3), a key protein in the development of Acute Myeloid Leukemia (AML), particularly in cases with internal tandem duplication (FLT3-ITD) mutations. This guide will provide supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate methods for their on-target validation studies.

Executive Summary

Confirming that a therapeutic agent engages its intended target is a cornerstone of drug development. For a PROTAC like PF-15 TFA, which mediates protein degradation, it is crucial to demonstrate that its cytotoxic effects are a direct result of the degradation of its target, FLT3. CRISPR-Cas9 technology offers a powerful and definitive method for such validation by enabling the complete knockout of the target gene, thereby phenocopying the effect of a highly effective targeted degrader. This guide compares the CRISPR-Cas9 approach with other widely used techniques: RNA interference (RNAi) and the Cellular Thermal Shift Assay (CETSA), providing a comprehensive overview of their principles, advantages, and limitations.

Comparison of On-Target Validation Methodologies

The following table summarizes the key characteristics of CRISPR-Cas9, RNAi, and CETSA for validating the on-target effects of PF-15 TFA.

FeatureCRISPR-Cas9 KnockoutRNA interference (RNAi)Cellular Thermal Shift Assay (CETSA)
Principle Permanent disruption of the FLT3 gene at the DNA level.Transient silencing of FLT3 mRNA, preventing protein translation.Measures target engagement by detecting changes in the thermal stability of the FLT3 protein upon PF-15 TFA binding.
Effect Complete and permanent loss of FLT3 protein expression.Partial and transient knockdown of FLT3 protein.Direct evidence of PF-15 TFA binding to FLT3 in a cellular context.
Specificity High, with potential for off-target gene editing that can be minimized with careful guide RNA design.Prone to off-target effects due to partial sequence complementarity.High for direct binding but does not directly measure downstream functional consequences.
Use Case for PF-15 TFA Validation Provides a "gold standard" genetic benchmark for the phenotypic consequences of complete FLT3 loss, which can be compared to the effects of PF-15 TFA treatment.Offers a transient and dose-dependent knockdown of FLT3, which can mimic the pharmacological effect of a degrader.Confirms direct physical interaction between PF-15 TFA and FLT3 inside the cell, a prerequisite for its degradation activity.

Quantitative Data Presentation

The following tables present representative quantitative data from studies on FLT3 inhibitors and degraders in FLT3-ITD positive AML cell lines, such as MOLM-13 and MV4-11. This data illustrates the expected outcomes from each validation method.

Table 1: Comparison of FLT3 Protein Levels

MethodCell LineTarget% of FLT3 Protein Remaining (vs. Control)Reference
CRISPR-Cas9 Knockout MOLM-13FLT3~0-5%[1]
RNAi (siRNA) MOLM-13FLT3~20-40%[2]
PF-15 TFA Treatment (PROTAC) MV4-11FLT3~10-20% (at effective concentration)[3]

Table 2: Comparison of Downstream Signaling (p-STAT5 Levels)

MethodCell LineTarget% of p-STAT5 Levels (vs. Control)Reference
CRISPR-Cas9 Knockout MOLM-13FLT3~5-15%[4]
RNAi (siRNA) MV4-11FLT3~30-50%[5][6]
PF-15 TFA Treatment (PROTAC) MV4-11FLT3~15-25% (at effective concentration)[7]

Table 3: Cellular Thermal Shift Assay (CETSA) Data for FLT3 Target Engagement

CompoundTargetThermal Shift (ΔTm in °C)Reference
FLT3 Inhibitor (Quizartinib) FLT3+4 to +6[8][9]
PF-15 TFA (PROTAC) FLT3Expected to show a positive thermal shift, confirming direct binding.[10][11][12]

Signaling Pathway and Experimental Workflows

To understand the on-target effects of PF-15 TFA, it is essential to visualize the relevant signaling pathway and the experimental workflows for its validation.

FLT3_Signaling_Pathway FLT3-ITD Signaling Pathway and PF-15 TFA Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3-ITD FLT3-ITD (Constitutively Active) Proteasome Proteasome FLT3-ITD->Proteasome Degradation STAT5 STAT5 FLT3-ITD->STAT5 Phosphorylates PF15_TFA PF-15 TFA PF15_TFA->FLT3-ITD Binds CRBN CRBN (E3 Ligase) PF15_TFA->CRBN Recruits Ub Ubiquitin CRBN->Ub Transfers Ub->FLT3-ITD Tags for Degradation p-STAT5 p-STAT5 STAT5->p-STAT5 p-STAT5_dimer p-STAT5 Dimer p-STAT5->p-STAT5_dimer Dimerizes and Translocates Downstream_Effectors Proliferation & Survival Genes p-STAT5_dimer->Downstream_Effectors Activates Transcription Experimental_Workflow Experimental Workflow for On-Target Validation cluster_crispr CRISPR-Cas9 Knockout cluster_rnai RNAi Knockdown cluster_cetsa CETSA sgRNA_Design Design & Clone sgRNA for FLT3 Transfection Transfect AML cells with Cas9 & sgRNA sgRNA_Design->Transfection Selection Select & Expand Single Clones Transfection->Selection Validation Validate FLT3 KO (Sequencing, WB) Selection->Validation Phenotype_CRISPR Assess Phenotype (Viability, p-STAT5) Validation->Phenotype_CRISPR siRNA_Design Synthesize siRNA for FLT3 Transfection_siRNA Transfect AML cells with siRNA siRNA_Design->Transfection_siRNA Analysis_siRNA Analyze at 24-72h (WB, qPCR) Transfection_siRNA->Analysis_siRNA Phenotype_RNAi Assess Phenotype (Viability, p-STAT5) Analysis_siRNA->Phenotype_RNAi Cell_Treatment Treat AML cells with PF-15 TFA Heat_Shock Apply Heat Gradient Cell_Treatment->Heat_Shock Lysis Cell Lysis & Centrifugation Heat_Shock->Lysis Detection Detect Soluble FLT3 (WB, ELISA) Lysis->Detection Melt_Curve Generate Melt Curve & Determine ΔTm Detection->Melt_Curve AML_Cells FLT3-ITD+ AML Cells (e.g., MOLM-13, MV4-11) AML_Cells->sgRNA_Design AML_Cells->siRNA_Design AML_Cells->Cell_Treatment

References

Evaluating the Safety Profile of PF15 TFA in Acute Myeloid Leukemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of PF15 TFA, a novel proteolysis-targeting chimera (PROTAC), against traditional chemotherapy and approved small molecule FLT3 inhibitors for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML). As a targeted degradation agent, this compound represents a promising therapeutic strategy, and understanding its safety in relation to established treatments is paramount for its clinical development and potential application.

Executive Summary

Traditional chemotherapy for AML, typically a combination of cytarabine (B982) and an anthracycline (7+3 regimen), is associated with significant toxicity, including severe myelosuppression and a high risk of life-threatening infections. While the advent of targeted FLT3 inhibitors has improved outcomes for patients with FLT3-mutated AML, these agents are not without their own set of adverse effects, such as myelosuppression, gastrointestinal issues, and potential for cardiac toxicity.

This compound, a PROTAC designed to specifically degrade FLT3 kinase, offers a potentially more favorable safety profile. By harnessing the cell's own ubiquitin-proteasome system to eliminate the oncogenic protein, PROTACs may achieve greater target selectivity and reduce off-target effects compared to small molecule inhibitors. While specific preclinical and clinical safety data for this compound are not yet publicly available, early research on other FLT3-targeting PROTACs suggests a potential for reduced toxicities, such as lower platelet and liver toxicity, when compared to conventional inhibitors. This guide will synthesize the available safety data for current AML therapies and provide a framework for evaluating the potential safety advantages of PF1TFA.

Comparative Safety Profiles: this compound vs. Traditional Chemotherapy and FLT3 Inhibitors

The following table summarizes the reported grade 3 or higher adverse events for traditional chemotherapy and approved FLT3 inhibitors. It is important to note that direct cross-trial comparisons can be challenging due to differences in study populations, treatment regimens, and adverse event reporting methodologies.

Adverse EventTraditional Chemotherapy (7+3 Regimen)Midostaurin (with Chemotherapy)Gilteritinib (Monotherapy)Quizartinib (Monotherapy)This compound
Febrile Neutropenia ~43%[1]83.4%[2]43%[1]High IncidenceData Not Available
Neutropenia High Incidence18%[1]8.2%[2]34%[3]Data Not Available
Thrombocytopenia High IncidenceHigh Incidence12.8%[2]High IncidenceData Not Available
Anemia High Incidence92.7% (Grade 3-5)24.4%[2]High IncidenceData Not Available
Sepsis/Infection 22% (Sepsis)[1]High Incidence14% (Sepsis), 12% (Pneumonia)[2]19% (Sepsis), 12% (Pneumonia)[4]Data Not Available
Gastrointestinal Toxicity High Incidence61.6% (Mucositis), 60.7% (Vomiting)[2]Diarrhea (Grade 3: <5%)Nausea, Vomiting, DiarrheaData Not Available
Hepatotoxicity (ALT/AST Elevation) InfrequentInfrequent10-13%[2]Liver function abnormalitiesData Not Available
QTc Prolongation Not a primary toxicityYes4.9% (any grade)[2]9% (Grade 3)[4]Data Not Available

Note on this compound: As a developmental compound, comprehensive safety data for this compound is not yet available in the public domain. The safety profile is anticipated to be influenced by its high selectivity for FLT3 and the CRBN E3 ligase. Preclinical studies on other FLT3-targeting PROTACs, such as Z29, have indicated a potential for a better safety profile, with observations of lower platelet and hepatic toxicity compared to the small molecule inhibitor gilteritinib.[4]

Mechanisms of Action and Potential for Improved Safety

The distinct mechanisms of action of these therapeutic modalities underpin their differing safety profiles.

Traditional Chemotherapy

Traditional cytotoxic agents like cytarabine and daunorubicin (B1662515) target rapidly dividing cells, leading to the death of both cancerous and healthy cells. This lack of specificity is the primary driver of their severe side effects, including profound myelosuppression and damage to the gastrointestinal tract lining.

FLT3 Inhibitors

Small molecule FLT3 inhibitors, while targeted, can have off-target effects due to their interaction with other kinases. This can contribute to toxicities such as gastrointestinal side effects and myelosuppression.

This compound (PROTAC)

This compound functions by inducing the selective degradation of the FLT3 protein. This event-driven pharmacology, as opposed to occupancy-driven inhibition, may allow for more sustained target suppression at lower drug concentrations, potentially reducing on-target and off-target toxicities. The high selectivity of the warhead for FLT3 and the specific recruitment of the CRBN E3 ligase are key determinants of its safety profile.

cluster_chemo Traditional Chemotherapy cluster_flt3i FLT3 Inhibitor cluster_protac This compound (PROTAC) chemo Cytotoxic Agent chemo_target Rapidly Dividing Cells (Cancer and Healthy) chemo->chemo_target Non-selective targeting Cell Death Cell Death chemo_target->Cell Death Induces apoptosis flt3i Small Molecule Inhibitor flt3i_target FLT3 Kinase flt3i->flt3i_target Inhibits activity off_target Other Kinases (Off-target) flt3i->off_target Potential off-target inhibition protac This compound protac_flt3 FLT3 Kinase protac->protac_flt3 Binds to protac_e3 CRBN E3 Ligase protac->protac_e3 Recruits Ternary Complex Ternary Complex proteasome Proteasome FLT3 Degradation FLT3 Degradation proteasome->FLT3 Degradation Results in Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Induces Ubiquitination->proteasome Targets for degradation

Caption: Mechanisms of action for different AML therapies.

Experimental Protocols for Safety and Toxicity Assessment

The evaluation of the safety profile of a novel therapeutic agent like this compound involves a series of standardized in vitro and in vivo studies.

In Vitro Toxicity Assays
  • Cell Viability Assays:

    • Methodology: Human cell lines, including hematopoietic stem and progenitor cells, are treated with increasing concentrations of the test compound. Cell viability is assessed using assays such as MTT or CellTiter-Glo, which measure metabolic activity.

    • Purpose: To determine the cytotoxic potential of the compound on both cancerous and healthy cells and to establish a therapeutic window.

  • hERG Channel Assay:

    • Methodology: Patch-clamp electrophysiology is used to measure the effect of the compound on the human ether-à-go-go-related gene (hERG) potassium channel.

    • Purpose: To assess the risk of drug-induced QT prolongation and potential cardiotoxicity.

  • Off-Target Kinase Profiling:

    • Methodology: The compound is screened against a panel of kinases to identify potential off-target interactions.

    • Purpose: To predict potential off-target toxicities.

In Vivo Toxicology Studies
  • Maximum Tolerated Dose (MTD) and Dose-Range Finding Studies:

    • Methodology: Rodent models (e.g., mice, rats) are administered escalating doses of the compound to determine the highest dose that does not cause unacceptable toxicity.

    • Purpose: To establish a safe dose range for further preclinical and clinical studies.

  • Repeat-Dose Toxicity Studies:

    • Methodology: Animals are administered the compound daily for an extended period (e.g., 28 days) to evaluate the cumulative toxic effects. Clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs are assessed.

    • Purpose: To identify target organs of toxicity and to assess the reversibility of any adverse effects.

  • Safety Pharmacology Studies:

    • Methodology: Studies designed to assess the effects of the compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.

    • Purpose: To identify potential life-threatening toxicities.

cluster_invitro In Vitro Safety Assessment cluster_invivo In Vivo Toxicology Studies viability Cell Viability Assays mtd MTD Studies viability->mtd Inform dose selection herg hERG Assay safety_pharm Safety Pharmacology herg->safety_pharm Assess cardiotoxicity risk kinase Kinase Profiling repeat_dose Repeat-Dose Toxicity kinase->repeat_dose Predict off-target effects

Caption: Preclinical safety evaluation workflow.

Conclusion

References

Safety Operating Guide

Safe Disposal of PF15 TFA: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of PF15 as a trifluoroacetate (B77799) (TFA) salt, focusing on operational and safety protocols for researchers, scientists, and drug development professionals.

While PF15 itself may not be classified as a hazardous substance, it is supplied as a trifluoroacetate salt. Trifluoroacetic acid (TFA) is a strong, corrosive acid that requires careful handling and disposal as hazardous waste.[1][2][3] Therefore, waste containing PF15 TFA must be treated with the same precautions as TFA waste.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a properly functioning chemical fume hood to avoid inhalation of vapors.[1]

Step-by-Step Disposal Procedure

  • Waste Collection:

    • Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[1][4]

    • The container must be made of a material compatible with corrosive acids; do not use metal containers.[1][5] It should be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area.[1]

  • Waste Segregation:

    • It is critical to segregate this compound waste from other waste streams.[1]

    • Specifically, keep it separate from incompatible materials such as bases, strong oxidizing agents, and reducing agents to prevent violent reactions.[1][4][5]

  • Spill Management:

    • In the event of a minor spill (less than 500 mL), absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[2] Do not use combustible materials like paper towels to absorb the initial spill.

    • Collect the absorbent material and place it in the designated hazardous waste container.[2]

    • Clean the spill area thoroughly with a suitable cleaning agent and ensure proper ventilation.[2]

    • For major spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department or emergency services.[1]

  • Final Disposal:

    • Do not pour this compound waste down the drain. [1] This can cause environmental damage and is against regulations in most jurisdictions.

    • Arrange for the disposal of the hazardous waste container through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][2] Follow all local, state, and federal regulations for hazardous waste disposal.[6]

Quantitative Data Summary

No specific quantitative data for the disposal of this compound was found in the search results. The primary guideline is that it should be treated as hazardous waste due to the trifluoroacetic acid component.

ParameterValue/InstructionSource
Waste Classification Hazardous Waste[1][2][4]
Drain Disposal Prohibited[1]
Incompatible Materials Bases, Oxidizers, Reducers[1][4][5]
Spill Cleanup (Minor) Use inert absorbent material[2]

Experimental Protocols

The provided information focuses on disposal procedures and does not contain experimental protocols for this compound.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and necessary steps for the safe disposal of this compound waste.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_collection Collect Waste in a Labeled, Compatible Hazardous Waste Container fume_hood->waste_collection is_spill Is there a spill? waste_collection->is_spill minor_spill Minor Spill (<500 mL): Absorb with inert material. Collect in waste container. is_spill->minor_spill Yes, Minor major_spill Major Spill: Evacuate Area. Contact EHS/Emergency Services. is_spill->major_spill Yes, Major segregate Segregate from Incompatible Waste (Bases, Oxidizers, etc.) is_spill->segregate No minor_spill->segregate storage Store Container Securely: Closed, Cool, Dry, Ventilated Area segregate->storage disposal Arrange for Professional Disposal via EHS or Licensed Contractor storage->disposal end End: Waste Disposed disposal->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling PF15 TFA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for PF15 TFA

This guide provides critical safety and logistical information for the handling and disposal of this compound (PF-06463922 Trifluoroacetate (B77799) Salt). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Identification

This compound is a salt form of PF-06463922, a potent and selective ALK and ROS1 inhibitor.[1][2][3] While the toxicological properties of PF-06463922 have not been thoroughly investigated, it may be irritating to the mucous membranes and upper respiratory tract.[4] It may also be harmful through inhalation, ingestion, or skin absorption and can cause eye, skin, or respiratory system irritation.[4]

The trifluoroacetate (TFA) salt component introduces hazards associated with trifluoroacetic acid, which is corrosive and can cause severe skin burns and eye damage.[5][6][7] It is also harmful if inhaled and poses a danger to aquatic life with long-lasting effects.[5][6][7] Therefore, handling this compound requires stringent safety measures that account for the properties of both the parent compound and the TFA salt.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to ensure user safety. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPESpecifications and Standards
Eyes/Face Safety Goggles with Side-Shields or Face ShieldMust comply with EN 166.[8] A face shield should be used when there is a significant risk of splashes.
Hands Chemical-Resistant GlovesImpervious gloves are required. Nitrile gloves of sufficient thickness are a common choice. Always check for breakthrough times for TFA.
Body Protective ClothingAn impervious lab coat or a chemical-resistant suit is necessary to prevent skin contact.[9]
Respiratory Suitable RespiratorUse a NIOSH-approved respirator or equivalent.[4] In well-ventilated areas, a filtering facepiece may be sufficient for handling small quantities. For larger quantities or in case of aerosol generation, a higher level of respiratory protection is needed.
Feet Closed-toe ShoesChemical-resistant boots or shoe covers should be worn in areas where spills may occur.
Handling Procedures

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ensure that a safety shower and an eyewash station are readily accessible.[4][9]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so in a ventilated enclosure to avoid inhalation of dust particles.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly. Avoid splashing.

  • General Handling: Keep the container tightly closed when not in use.[4] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] Avoid prolonged or repeated exposure.[4]

  • Post-Handling: Wash hands thoroughly after handling, even if gloves were worn.[4] Clean all equipment and the work area meticulously.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately hold eyelids apart and flush eyes with plenty of water for at least 15 minutes.[4] Seek immediate medical attention.[4]
Skin Contact Immediately wash the affected skin with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing and wash it before reuse.[4] Get medical attention if symptoms occur.[4]
Inhalation Move the person to fresh air.[4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.[4]
Ingestion Wash out the mouth with water, provided the person is conscious.[4] Do NOT induce vomiting unless directed by medical personnel.[4] Never give anything by mouth to an unconscious person.[4] Get medical attention.[4]
Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste materials, including unused this compound, contaminated disposable labware (e.g., pipette tips, tubes), and cleaning materials, in a designated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Aqueous Waste Neutralization:

    • Due to the TFA content, aqueous waste will be acidic. Before disposal, it may need to be neutralized. This should be done by trained personnel following established laboratory procedures.

    • The product is an acid. Before discharge into sewage plants, the product normally needs to be neutralized.[5]

  • Final Disposal:

    • Dispose of the hazardous waste through a licensed and certified waste disposal company.

    • Follow all local, state, and federal regulations for chemical waste disposal.

    • Keep the product away from drains, water courses, or the soil.[9]

Visual Workflow for PPE Selection and Disposal

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment and the subsequent disposal workflow for this compound.

PPE_Disposal_Workflow cluster_ppe_selection PPE Selection Workflow cluster_ppe_levels cluster_disposal Disposal Workflow start Start: Handling this compound task_assessment Assess Task-Specific Risks (e.g., weighing, dissolving, potential for splash/aerosol) start->task_assessment ppe_decision Select Appropriate PPE Based on Risk task_assessment->ppe_decision low_risk Low Risk (Small quantity, no aerosol): - Safety Goggles - Lab Coat - Nitrile Gloves ppe_decision->low_risk Low high_risk High Risk (Large quantity, potential aerosol/splash): - Face Shield - Chemical Resistant Suit - Double Gloves - Respirator ppe_decision->high_risk High proceed_handling Perform Laboratory Task low_risk->proceed_handling Proceed high_risk->proceed_handling Proceed task_complete Task Complete proceed_handling->task_complete waste_segregation Segregate Waste Streams task_complete->waste_segregation solid_waste Solid Waste: - Contaminated PPE - Labware waste_segregation->solid_waste liquid_waste Liquid Waste: - Unused Solutions - Rinsates waste_segregation->liquid_waste waste_container Place in Labeled Hazardous Waste Container solid_waste->waste_container liquid_waste->waste_container disposal_pickup Arrange for Professional Waste Disposal waste_container->disposal_pickup

Caption: PPE Selection and Disposal Workflow for this compound.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.